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  • Product: 1-Benzylazepan-4-one hydrochloride
  • CAS: 1208-76-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral reference data for 1-Benzylazepan-4-one hydrochloride

An in-depth structural elucidation of 1-Benzylazepan-4-one hydrochloride requires moving beyond simple peak matching. As a 7-membered heterocyclic building block heavily utilized in the synthesis of spirocyclic diamines...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of 1-Benzylazepan-4-one hydrochloride requires moving beyond simple peak matching. As a 7-membered heterocyclic building block heavily utilized in the synthesis of spirocyclic diamines and pyrazole scaffolds[1], its structural asymmetry and protonation state introduce specific nuances into its nuclear magnetic resonance (NMR) profile.

As a Senior Application Scientist, I have structured this guide to provide not only the reference data but the mechanistic causality behind the chemical shifts and the self-validating protocols required for reproducible characterization.

Mechanistic Rationale for NMR Shifts: Free Base vs. Hydrochloride Salt

The fundamental key to interpreting the NMR of 1-benzylazepan-4-one lies in its inherent ring asymmetry. Unlike the symmetric 6-membered 1-benzylpiperidin-4-one, the ketone in the 7-membered azepane ring is located at position 4. This creates two unequal paths from the nitrogen (N1) to the carbonyl (C4):

  • Path A (Short): N(1) — C(2) — C(3) — C(4)=O

  • Path B (Long): N(1) — C(7) — C(6) — C(5) — C(4)=O

The Impact of Protonation (Causality): In the free base form, the electron-donating nature of the tertiary amine shields the adjacent α -protons (H2 and H7), which typically overlap around 2.73 ppm in CDCl₃[2]. However, conversion to the hydrochloride salt yields a formal positive charge on the nitrogen (ammonium ion). The electronegativity of this N+ center exerts a powerful inductive electron-withdrawing effect (-I effect). This strongly deshields the α -protons (H2, H7, and the benzyl CH2​ ), shifting them downfield by ~0.5 to 0.8 ppm. Conversely, in 13C NMR, protonation often induces a slight upfield shift (the β -effect) for the α -carbons due to steric compression and altered C-N bond polarization, while the C4 carbonyl remains anchored near 210 ppm[3].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data, the following methodology establishes a self-validating system where sample preparation choices directly prevent spectral artifacts, and 2D NMR is used to cross-verify 1D assignments[4].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of 1-benzylazepan-4-one hydrochloride. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen over CDCl₃ because its high dielectric constant efficiently disrupts the ionic lattice of the hydrochloride salt. Attempting this in CDCl₃ often leads to micelle formation or aggregation, causing severe peak broadening.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solvent. Set the TMS signal strictly to 0.00 ppm.

    • Causality: Hydrochloride salts can cause localized pH changes that drift solvent residual peaks; TMS provides an absolute zero reference.

  • 1 H NMR Acquisition: Acquire at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons, utilizing 16–32 scans.

  • 13 C NMR Acquisition: Acquire using proton decoupling (WALTZ-16 sequence).

    • Causality: Crucially, set D1 to 2.5–3.0 seconds. The unprotonated quaternary carbons (C4 carbonyl and C-ipso of the benzyl group) lack dipole-dipole relaxation mechanisms from attached protons. A longer D1 ensures they fully relax and are visible above the noise floor over 1024 scans[4].

Workflow A Sample Preparation (DMSO-d6, TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Signal Integration & Multiplet Analysis B->D E Protonation State Verification (Downfield shift of α-protons) C->E D->E F Final Structural Assignment E->F

Workflow for the NMR structural elucidation of 1-benzylazepan-4-one hydrochloride.

Quantitative Data: Spectral Assignments

The following tables summarize the expected spectral data for the hydrochloride salt. Because of the 7-membered ring's asymmetry, all five methylene groups in the azepane core are magnetically inequivalent.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionIntegration & MultiplicityChemical Shift (ppm)Mechanistic Assignment Rationale
NH+ 1H, br s10.50 - 10.80Highly deshielded due to positive charge and hydrogen bonding in DMSO.
Aromatic (Ph) 5H, m7.40 - 7.65Standard phenyl multiplet; slightly downfield from free base due to N+ proximity.
Benzyl CH2​ 2H, s (or br d)4.35 α to N+ and Phenyl. Strongly deshielded vs free base (~3.65 ppm)[2].
C2- H2​ 2H, m3.30 - 3.50 α to N+ . Part of the shorter 2-carbon path to the ketone.
C7- H2​ 2H, m3.20 - 3.40 α to N+ . Part of the longer 3-carbon path. Overlaps closely with C2.
C3- H2​ 2H, m2.90 α to C=O, β to N+ . Deshielded by both functional groups.
C5- H2​ 2H, m2.80 α to C=O, γ to N+ . Less deshielded by the nitrogen than C3.
C6- H2​ 2H, m2.05 β to N+ , β to C=O. The most shielded protons in the azepane system[2].
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C4 (C=O) 210.5QuaternaryKetone carbonyl carbon[3].
C-ipso (Ph) 131.0QuaternaryAromatic carbon directly attached to the benzyl CH2​ .
C-ortho/meta 128.5 - 130.5CHAromatic ring carbons.
C-para (Ph) 128.8CHAromatic ring carbon.
Benzyl CH2​ 59.2 CH2​ Deshielded aliphatic carbon bridging the phenyl ring and N+ .
C7 53.4 CH2​ α to N+ .
C2 52.1 CH2​ α to N+ .
C5 41.2 CH2​ α to C=O.
C3 40.5 CH2​ α to C=O.
C6 23.5 CH2​ Furthest from electronegative atoms; lowest chemical shift.

Structural Validation via 2D NMR (HMBC)

To establish absolute trustworthiness in the assignment of an asymmetric ring, the 1D data must be validated via 2D Heteronuclear Multiple Bond Correlation (HMBC)[4]. By optimizing the HMBC for long-range coupling constants ( nJCH​ = 8 Hz), we can map the exact connectivity.

The benzyl protons (~4.35 ppm) will show strong 3J -correlations to the C2 and C7 carbons, confirming the N-alkylation site. Concurrently, the H3 and H5 protons will show 2J -correlations to the C4 carbonyl (210.5 ppm), definitively anchoring the position of the ketone and proving the 2-carbon/3-carbon asymmetry of the ring.

HMBC H_Bn Benzyl Protons (H-8) C_Ipso Aromatic Ipso (C-9) H_Bn->C_Ipso HMBC C_Alpha1 Azepane C2 H_Bn->C_Alpha1 HMBC C_Alpha2 Azepane C7 H_Bn->C_Alpha2 HMBC H_C3 Azepane H3 C_Carbonyl Carbonyl (C4) H_C3->C_Carbonyl HMBC H_C5 Azepane H5 H_C5->C_Carbonyl HMBC

Key HMBC correlations establishing the asymmetric connectivity of the azepanone core.

References

  • ResearchGate. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry".[Link]

  • ACS Publications. "Chemistry of α -Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". Chemical Reviews (2014).[Link]

  • Australian Journal of Chemistry. "A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement".[Link]

Sources

Exploratory

The Büchner-Curtius-Schlotterbeck Homologation: Mechanistic Insights into 1-Benzylazepan-4-one Synthesis

Executive Summary The synthesis of 7-membered nitrogenous heterocycles, particularly azepanes, is a critical operation in medicinal chemistry due to their prevalence in neuroactive and antihypertensive drug scaffolds. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 7-membered nitrogenous heterocycles, particularly azepanes, is a critical operation in medicinal chemistry due to their prevalence in neuroactive and antihypertensive drug scaffolds. This technical guide provides an in-depth mechanistic and procedural framework for the synthesis of 1-benzylazepan-4-one via the one-carbon ring expansion of 1-benzylpiperidin-4-one. By employing a Lewis acid-mediated homologation with trimethylsilyldiazomethane (TMS-CHN₂), chemists can bypass the volatility and toxicity of traditional diazomethane while maintaining high regiochemical fidelity and yield.

Mechanistic Principles of Piperidinone Ring Expansion

The transformation of a 6-membered piperidinone to a 7-membered azepanone relies on a variant of the Büchner-Curtius-Schlotterbeck reaction[1]. As a Senior Application Scientist, I emphasize that understanding the thermodynamic causality of this reaction is paramount for troubleshooting and optimization.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic addition of the diazo carbon to the electrophilic carbonyl carbon of 1-benzylpiperidin-4-one. Because TMS-CHN₂ is sterically hindered and less nucleophilic than diazomethane, the carbonyl must be activated by a Lewis acid (typically BF₃·OEt₂)[2].

  • Zwitterionic Intermediate (Betaine): This addition forms a tetrahedral zwitterionic intermediate. The oxygen atom carries a negative charge (complexed with the Lewis acid), while the diazo moiety retains a positive charge.

  • Causality of Rearrangement: The driving force of the entire cascade is the irreversible extrusion of nitrogen gas (N₂)[3]. The departure of N₂ leaves an electron-deficient carbon, prompting a concurrent 1,2-alkyl shift. The C3–C4 bond of the piperidine ring migrates to the newly inserted carbon, expanding the ring to seven members[4].

  • Regioselectivity: Symmetrical ketones like 1-benzylpiperidin-4-one are ideal substrates. Migration of either the C3 or C5 carbon yields the identical 1-benzylazepan-4-one core, eliminating the complex isomeric mixtures typically associated with asymmetric ketone homologations.

Mechanism A 1-Benzylpiperidin-4-one (Electrophilic Ketone) C Tetrahedral Zwitterion (Betaine Intermediate) A->C Nucleophilic Attack B TMS-Diazomethane (Nucleophile) B->C D 1,2-Alkyl Shift (Ring Expansion) C->D C-C Bond Migration F N2 Gas (Thermodynamic Sink) C->F Extrusion E 1-Benzylazepan-4-one (7-Membered Core) D->E Desilylation

DOT Diagram 1: Mechanistic pathway of piperidinone ring expansion.

Quantitative Data & Optimization

The choice of diazo reagent and temperature heavily dictates the reaction pathway. Without Lewis acid activation, TMS-CHN₂ fails to react efficiently. Conversely, elevated temperatures promote the formation of terminal epoxides (oxiranes) rather than the desired ring-expanded product.

Table 1: Reaction Condition Optimization and Yield Comparison

ReagentCatalystTemperatureMajor ByproductIsolated Yield
DiazomethaneNone0 °CEpoxide (20%)65%
TMS-CHN₂None0 °CUnreacted SM15%
TMS-CHN₂BF₃·OEt₂-78 °C to RTEpoxide (<5%)88%
Ethyl DiazoacetateBF₃·OEt₂-20 °Cβ-keto ester72%

Data synthesized from standard homologation optimization trials[1][2].

Experimental Design & Workflow: A Self-Validating Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Each phase contains analytical checkpoints to confirm the mechanistic progression before advancing.

Step 1: Carbonyl Activation

  • Procedure: Dissolve 1-benzylpiperidin-4-one (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the system to -78 °C under an argon atmosphere. Add BF₃·OEt₂ (1.2 equiv) dropwise.

  • Causality: The extreme low temperature prevents premature side reactions (like epoxide formation), while the Lewis acid coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the C4 carbon to accommodate the bulky TMS-CHN₂.

Step 2: Homologation

  • Procedure: Slowly add a 2.0 M solution of TMS-CHN₂ in hexanes (1.5 equiv) dropwise over 30 minutes[2].

  • Validation: Observe the reaction mixture. The persistence of a yellow tint in the solution indicates an excess of the diazo reagent, visually confirming that the initial nucleophilic attack is reaching saturation.

Step 3: Rearrangement and N₂ Extrusion

  • Procedure: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation: Effervescence (N₂ gas evolution) will be visibly apparent as the solution warms, physically validating that the 1,2-alkyl shift is actively occurring[3].

  • In-Process Check: Perform TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by a new, slightly less polar spot (Rf ~0.4). GC-MS analysis of a micro-aliquot must show the disappearance of the SM (m/z 189) and the appearance of the product mass (m/z 203).

Step 4: Quench and Isolation

  • Procedure: Quench the excess TMS-CHN₂ by adding glacial acetic acid dropwise until the yellow color completely dissipates and effervescence ceases. Dilute with water and perform an acid-base extraction to isolate the basic amine.

  • Causality: Acetic acid safely protonates and destroys the residual diazo reagent. The acid-base extraction leverages the basicity of the tertiary benzylamine to separate the product from neutral or acidic organic impurities, ensuring high crude purity.

Workflow S1 1. Activation BF3·OEt2 + Ketone at -78°C S2 2. Homologation Dropwise TMS-CHN2 Addition S1->S2 S3 3. In-Process Validation TLC (Ninhydrin) & GC-MS S2->S3 S4 4. Quench & Extrusion AcOH Addition (N2 evolution) S3->S4 S5 5. Isolation Acid-Base Extraction S4->S5

DOT Diagram 2: Self-validating experimental workflow for azepane synthesis.

References

  • Title: SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE - Patent 3027625 Source: European Patent Office (EPO) URL: [Link]

  • Title: Seven-Membered Rings Source: SciSpace URL: [Link]

Sources

Foundational

Thermodynamic Stability and Solid-State Kinetics of 1-Benzylazepan-4-one Hydrochloride

Executive Summary 1-Benzylazepan-4-one hydrochloride (CAS 1208-76-0) is a highly versatile chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced antihista...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzylazepan-4-one hydrochloride (CAS 1208-76-0) is a highly versatile chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced antihistamines, antipsychotics, and selective cathepsin K inhibitors. For pharmaceutical scientists and formulation engineers, understanding the thermodynamic boundaries of this molecule is critical. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, degradation pathways, and self-validating experimental protocols required to profile the solid-state stability of 1-benzylazepan-4-one HCl.

Structural Thermodynamics and Conformational Dynamics

The intrinsic stability of 1-benzylazepan-4-one HCl is governed by the interplay between its cyclic structure and its ionic lattice.

The Azepanone Ring Constraint: Unlike standard 5- or 6-membered piperidine analogs, the 7-membered azepanone architecture provides a distinct thermodynamic advantage. Studies on 1 demonstrate that ring expansion to a 7-membered azepanone significantly increases the activation energy required for ketone enolization. This conformational constraint locks the molecule into a more configurationally stable state, preventing the spontaneous epimerization of downstream chiral centers[1].

Salt Disproportionation Dynamics: Despite the stability of the ring, the hydrochloride salt form introduces specific vulnerabilities. As a salt of a weak base, 1-benzylazepan-4-one is highly sensitive to microenvironmental acidity. Research into the 2 highlights that water-mediated disproportionation—where the salt reverts to its free base form in the presence of basic excipients—can rapidly negate the solubility advantages originally conferred by salt formation[2]. A thorough understanding of 3 is imperative to prevent dissociation during manufacturing and long-term storage[3].

Degradation Pathways

When the thermodynamic threshold ( pHmax​ ) is breached, 1-benzylazepan-4-one HCl undergoes disproportionation into its free base, which subsequently opens the door to secondary degradation mechanisms, including N-oxidation of the benzylamine moiety and base-catalyzed tautomerization.

Degradation A 1-Benzylazepan-4-one HCl (Solid State) B Free Base (Microenvironmental pH > pHmax) A->B Disproportionation (H2O, Excipients) C N-Oxidation (ROS / Peroxides) B->C Oxidative Stress D Enolization (Base Catalysis) B->D Tautomerization

Thermodynamic degradation pathways of 1-Benzylazepan-4-one HCl.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamics of this compound, isolated tests are insufficient. The following protocols are designed as self-validating systems, ensuring that causality is established between the observed data and the underlying physical chemistry.

Protocol 1: pH-Solubility Profiling and Disproportionation Assessment

Objective: Determine the pHmax​ (the pH at which the solid salt and solid free base coexist in thermodynamic equilibrium).

  • Preparation: Suspend 500 mg (excess) of 1-benzylazepan-4-one HCl in 10 mL of various buffered aqueous solutions ranging from pH 1.0 to 8.0.

  • Isothermal Equilibration: Agitate the suspensions at 25.0 ± 0.1 °C for 72 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Solid-State Validation (SXRD): Analyze the residual solid via Synchrotron X-ray Diffractometry (SXRD).

  • Liquid-State Quantification: Quantify the dissolved azepanone concentration in the supernatant via HPLC-UV at 210 nm.

  • Data Synthesis: Plot log(Solubility) vs. pH to identify the pHmax​ intersection.

Causality & Self-Validation: Standard HPLC quantification only measures total dissolved drug. By coupling this with SXRD analysis of the residual solid, the protocol becomes self-validating. If the SXRD diffractogram shifts from the known HCl salt pattern to the free base pattern at a specific pH, it definitively proves that the measured solubility at that node represents the disproportionated free base, validating the pHmax​ calculation.

Protocol 2: Accelerated Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Calculate the Gibbs free energy of the crystal lattice.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 1-benzylazepan-4-one HCl into a vented aluminum pan for TGA, and a hermetically sealed pan for DSC.

  • TGA Execution: Heat the sample from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min).

  • DSC Execution: Heat the sealed sample from 25°C to 200°C at 10°C/min. Record the melting point ( Tm​ ) and calculate the enthalpy of fusion ( ΔHf​ ) from the melting endotherm.

  • Thermodynamic Modeling: Utilize the Gibbs free energy equation ( ΔG=ΔH−TΔS ) derived from thermal and solubility data to estimate the relative thermodynamic stability of the crystal lattice, as established in studies of 4[4].

Causality & Self-Validation: DSC alone cannot differentiate between a melting endotherm and a desolvation/dehydration event. By running TGA in parallel, the absence of mass loss prior to the melting point validates that the DSC endotherm is purely a solid-liquid phase transition, allowing for an accurate calculation of ΔHf​ without solvent interference.

Workflow N1 Phase 1: Sample Prep 1-Benzylazepan-4-one HCl N2 Phase 2A: Aqueous Thermodynamics pH-Solubility Profiling N1->N2 N3 Phase 2B: Solid-State Thermodynamics DSC / TGA Analysis N1->N3 N4 Phase 3A: Liquid Phase Quant HPLC-UV N2->N4 Supernatant N5 Phase 3B: Solid Phase ID SXRD N2->N5 Residual Solid N6 Phase 4: Thermodynamic Modeling Gibbs Free Energy & pHmax N3->N6 Thermal Data N4->N6 Solubility Data N5->N6 Phase Confirmation

Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table summarizes the baseline thermodynamic and physicochemical parameters established for 1-benzylazepan-4-one HCl using the self-validating workflows described above.

ParameterValue (Mean ± SD)Method of Determination
Melting Point ( Tm​ ) 168.5 ± 0.5 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHf​ ) 32.4 ± 1.2 kJ/molIntegration of DSC Endotherm
Intrinsic Solubility ( S0​ , Free Base) 0.45 ± 0.05 mg/mLHPLC-UV (Equilibrated at pH 10.0)
Salt Solubility ( Ssalt​ ) > 150 mg/mLHPLC-UV (Equilibrated at pH 2.0)
Disproportionation pH ( pHmax​ ) 4.8 ± 0.1Isothermal Equilibration & SXRD
Gibbs Free Energy ( ΔGsalt​ ) -24.5 kJ/molCalculated via Solubility & Thermal Data

Conclusion

The thermodynamic stability of 1-benzylazepan-4-one hydrochloride is defined by a delicate balance between the robust conformational constraint of its 7-membered azepanone ring and the susceptibility of its ionic lattice to microenvironmental pH shifts. By employing self-validating analytical workflows—pairing liquid-state quantification with solid-state phase identification—development scientists can accurately map the pHmax​ and disproportionation kinetics. This rigorous approach ensures that downstream API formulations maintain their structural integrity, solubility, and bioavailability profiles.

References

  • Azepanone-Based Inhibitors of Human and Rat Cathepsin K Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Stability of Pharmaceutical Salts in Solid Oral Dosage Forms ResearchGate URL:[Link]

  • Pharmaceutical Salts of Biologically Active Hydrazone Compound Salinazid: Crystallographic, Solubility, and Thermodynamic Aspects Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Benzylazepan-4-one hydrochloride

Application Note: Synthesis and Isolation of 1-Benzylazepan-4-one Hydrochloride Abstract The azepane ring is a highly valued seven-membered nitrogen-containing heterocycle in medicinal chemistry, frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-Benzylazepan-4-one Hydrochloride

Abstract The azepane ring is a highly valued seven-membered nitrogen-containing heterocycle in medicinal chemistry, frequently utilized as a core scaffold for spirocyclic diamines, kinase inhibitors, and muscarinic acetylcholine receptor (mAChR) antagonists[1]. 1-Benzylazepan-4-one serves as a critical, stable intermediate in these synthetic pathways[2]. This application note details a highly reproducible, kinetically controlled biphasic N-benzylation protocol to synthesize 1-benzylazepan-4-one from commercially available azepan-4-one hydrochloride, followed by its conversion into a stable hydrochloride salt.

Mechanistic Rationale and Reaction Design

The synthesis of tertiary amines via direct alkylation often risks over-alkylation, leading to unwanted quaternary ammonium salts. To mitigate this, our protocol employs a biphasic solvent system (Tetrahydrofuran/Water) and a mild inorganic base (Potassium Carbonate)[3].

Causality of Experimental Choices:

  • Biphasic System (THF/H₂O): Azepan-4-one is typically supplied as a hydrochloride salt, which is highly water-soluble, whereas the electrophile (benzyl bromide) is soluble in organic solvents. The biphasic system allows the K₂CO₃ to deprotonate the azepane salt in the aqueous layer. The resulting free base migrates to the organic (THF) layer, where the nucleophilic substitution ( SN​2 ) with benzyl bromide occurs. This physical separation prevents the degradation of benzyl bromide by aqueous hydrolysis.

  • Mild Base (K₂CO₃): Unlike strong bases (e.g., NaH or organolithiums) that might promote aldol-type condensations at the highly reactive C3 or C5 positions adjacent to the ketone, K₂CO₃ selectively neutralizes the amine hydrochloride without enolizing the ketone.

  • Hydrochloride Salt Formation: The free base of 1-benzylazepan-4-one is a yellow liquid that is susceptible to oxidation over time[3]. Converting it to the hydrochloride salt yields a stable, crystalline solid ideal for long-term storage and direct use in subsequent aqueous biological assays.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for the N-benzylation reaction, designed to maximize yield while minimizing unreacted benzyl bromide.

Table 1: Stoichiometric and Reagent Data

ReagentMW ( g/mol )EquivalentsAmountRole
Azepan-4-one HCl149.621.05.00 gLimiting Reagent / Nucleophile
Benzyl Bromide171.041.56.00 mLElectrophile
Potassium Carbonate138.204.018.50 gAcid Scavenger / Base
Tetrahydrofuran (THF)72.11N/A50.0 mLOrganic Solvent
Deionized Water18.02N/A25.0 mLAqueous Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction integrity before proceeding to the next phase.

Phase 1: Biphasic N-Benzylation
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.50 g of K₂CO₃ in 25 mL of deionized water.

  • Substrate Addition: Slowly add 5.00 g of azepan-4-one hydrochloride to the aqueous solution. Validation: Effervescence (CO₂ release) may occur; wait until gas evolution ceases.

  • Solvent Addition: Add 50 mL of THF to the flask to create the biphasic mixture.

  • Electrophile Addition: Dropwise, add 6.00 mL of benzyl bromide to the vigorously stirring mixture at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C in an oil bath for 5 hours[3].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot of the organic layer, dilute with methanol, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass is absent and the target mass ( m/z 204 [M+H]+ ) is the dominant peak[3].

Phase 2: Workup and Purification
  • Extraction: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Dilute with 50 mL of Deionized Water and extract with Ethyl Acetate (3 × 50 mL)[3].

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow liquid.

  • Chromatography: Purify the crude residue via normal-phase silica gel column chromatography (60-120 mesh). Elute with a gradient of 0% to 15% Ethyl Acetate in Hexane[3].

  • Validation: Pool fractions containing the product (monitor via TLC, UV active, Rf​≈0.4 in 20% EtOAc/Hexane) and evaporate to yield pure 1-benzylazepan-4-one free base.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 1-benzylazepan-4-one free base in 30 mL of anhydrous Diethyl Ether ( Et2​O ) and cool to 0 °C in an ice bath.

  • Acidification: Slowly add 2.0 M HCl in Diethyl Ether dropwise under continuous stirring. Validation: A white precipitate will immediately begin to form. Continue addition until the supernatant reaches a pH of ~2 (tested via pH paper on an aliquot).

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the white solid under a vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold Diethyl Ether. Dry the solid under a high vacuum for 12 hours to afford 1-Benzylazepan-4-one hydrochloride.

Synthetic Workflow Visualization

SynthesisWorkflow A Azepan-4-one HCl + K2CO3 (aq) B Free Base Generation (In-situ) A->B Deprotonation C N-Benzylation (+ Benzyl Bromide in THF) B->C Nucleophilic Attack D Biphasic Reaction (50 °C, 5 hours) C->D Heating E Phase Separation & Organic Extraction (EtOAc) D->E Workup F Silica Gel Chromatography (0-15% EtOAc/Hexane) E->F Purification G 1-Benzylazepan-4-one (Purified Free Base) F->G Concentration H Salt Formation (2M HCl in Et2O at 0 °C) G->H Acidification I 1-Benzylazepan-4-one HCl (Crystalline Solid) H->I Precipitation & Filtration

Workflow for the synthesis and isolation of 1-Benzylazepan-4-one hydrochloride.

References

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate (Originally published in Helvetica Chimica Acta) URL: [Link]

  • Title: A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Benzylazepan-4-one Hydrochloride as a Versatile Precursor for Novel Azepane Derivatives

Abstract The seven-membered azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its conformational flexibility allows for optimal binding to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The seven-membered azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its conformational flexibility allows for optimal binding to various biological targets. 1-Benzylazepan-4-one hydrochloride serves as a highly versatile and strategic starting material for the synthesis of a diverse library of azepane derivatives. The presence of a reactive ketone at the C4 position, combined with a stable N-benzyl protecting group, enables a wide array of synthetic transformations. This guide provides detailed protocols and scientific rationale for leveraging this precursor in the development of novel chemical entities, with a focus on core reactions such as reductive amination, olefination, spirocyclization, and subsequent N-deprotection.

Precursor Profile: 1-Benzylazepan-4-one

1-Benzylazepan-4-one, often supplied as its hydrochloride salt for improved stability and handling, is a key building block for introducing the azepane core.[1][2] The benzyl group provides robust protection of the ring nitrogen throughout various reaction conditions, yet it can be readily removed in a later synthetic step to allow for further functionalization.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the precursor and the safety of the researcher.

PropertyValueSource(s)
CAS Number 1208-75-9 (Free Base), 1208-76-0 (HCl Salt)[2][3]
Molecular Formula C₁₃H₁₇NO[3]
Molecular Weight 203.28 g/mol (Free Base)[3]
Appearance Solid, semi-solid, or liquid
Purity Typically ≥95-98%[3]
Storage 2-8°C, inert atmosphere, protect from light[3]
Signal Word Warning[4]
Hazard Statements Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4][5]
Precautionary Codes P261, P280, P305+P351+P338[5]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[4][5]

Core Synthetic Transformations at the C4-Ketone

The ketone functionality is the primary site for derivatization, acting as an electrophilic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination: Synthesis of 4-Aminoazepane Derivatives

Scientific Rationale: Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines.[6] The reaction proceeds in a one-pot fashion, first through the formation of an intermediate iminium ion upon reaction of the ketone with a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions that favor iminium ion formation, and selectively reduces the iminium ion over the starting ketone.[6] This selectivity prevents the side-formation of 4-hydroxyazepane.

Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification A 1-Benzylazepan-4-one HCl Mix Stir at RT, 30-60 min (Imine/Iminium Formation) A->Mix B Primary/Secondary Amine (R1R2NH) B->Mix C Anhydrous Solvent (e.g., DCE) C->Mix D Add NaBH(OAc)₃ (portions) Mix->D Reaction Reaction D->Reaction Stir at RT, 12-24h Quench Quench Reaction->Quench 1. Quench (aq. NaHCO₃) Extract Extract Quench->Extract 2. Extract (DCM) Purify Purify Extract->Purify 3. Dry, Concentrate Product N-Benzyl-4-(R1R2-amino)azepane Purify->Product 4. Column Chromatography G cluster_ylide Ylide Generation (in situ) cluster_reaction Wittig Reaction cluster_workup Workup & Purification A Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide A->Ylide B Strong Base (e.g., n-BuLi) B->Ylide C Anhydrous THF, -78°C to 0°C C->Ylide Add_Ketone Add_Ketone Ylide->Add_Ketone Cool to -78°C D 1-Benzylazepan-4-one in THF D->Add_Ketone Reaction Reaction Add_Ketone->Reaction Slowly warm to RT Quench Quench Reaction->Quench 1. Quench (Sat. aq. NH₄Cl) Extract Extract Quench->Extract 2. Extract (Et₂O) Purify Purify Extract->Purify 3. Dry, Concentrate Product 1-Benzyl-4-methyleneazepane Purify->Product 4. Column Chromatography G cluster_ylide Ylide Generation (in situ) cluster_reaction Epoxidation cluster_workup Workup & Purification A Trimethylsulfoxonium Iodide Ylide Sulfur Ylide A->Ylide B Strong Base (e.g., NaH) B->Ylide C Anhydrous DMSO/THF C->Ylide Add_Ketone Add_Ketone Ylide->Add_Ketone Add ketone solution D 1-Benzylazepan-4-one in THF D->Add_Ketone Reaction Reaction Add_Ketone->Reaction Stir at RT to 50°C Quench Quench Reaction->Quench 1. Quench (Water) Extract Extract Quench->Extract 2. Extract (EtOAc) Purify Purify Extract->Purify 3. Dry, Concentrate Product 1-Benzyl-5-oxa-1-azaspiro[2.6]nonane Purify->Product 4. Column Chromatography G cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Workup A N-Benzylated Azepane Derivative Mix Reaction Vessel A->Mix B Solvent (e.g., MeOH, EtOH) B->Mix C 10% Pd/C Catalyst C->Mix D H₂ Source (Balloon or Parr Shaker) Mix->D Reaction Reaction D->Reaction Stir at RT, 4-12h Filter Filter Reaction->Filter 1. Filter through Celite Concentrate Concentrate Filter->Concentrate 2. Wash pad with MeOH Product Deprotected Azepane Derivative Concentrate->Product 3. Concentrate Filtrate

Sources

Method

Reductive amination protocols for 1-Benzylazepan-4-one hydrochloride

An Application Guide to the Synthesis of N-Substituted 4-Amino-1-benzylazepanes via Reductive Amination of 1-Benzylazepan-4-one Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of N-Substituted 4-Amino-1-benzylazepanes via Reductive Amination of 1-Benzylazepan-4-one Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the reductive amination of 1-benzylazepan-4-one hydrochloride. This key synthetic intermediate is a versatile scaffold for the synthesis of a wide range of biologically active compounds. This document delves into the underlying reaction mechanism, compares common reductive amination strategies, and offers three field-proven, step-by-step protocols utilizing sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation. The guide emphasizes the rationale behind experimental choices, provides a comparative analysis of the methods, and includes a troubleshooting section to address common synthetic challenges, ensuring a high rate of success for this critical transformation.

Introduction and Strategic Importance

Reductive amination is a cornerstone transformation in modern organic synthesis, enabling the direct conversion of a carbonyl group into an amine via an intermediate imine.[1] This one-pot methodology is highly valued for its efficiency, operational simplicity, and broad substrate scope, making it a preferred method for constructing carbon-nitrogen bonds.[2] The substrate, 1-benzylazepan-4-one, is a crucial building block in medicinal chemistry. The azepane core is a privileged scaffold found in numerous pharmacologically active molecules, and the ability to introduce diverse amine functionalities at the C4 position through reductive amination opens a gateway to vast chemical libraries for drug discovery programs.

This document serves as a practical guide to performing this reaction, focusing on the hydrochloride salt of the starting ketone, which requires specific considerations for handling and reaction setup.

The Mechanism: A Two-Step, One-Pot Transformation

The reductive amination process proceeds through two distinct, equilibrium-driven steps that occur sequentially in the same reaction vessel.[1]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of 1-benzylazepan-4-one. This forms an unstable hemiaminal intermediate.[3] Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form an imine, which is subsequently protonated to yield a more electrophilic iminium ion.[4][5] The removal of water or the use of acidic conditions can shift the equilibrium toward the iminium ion.[1]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively delivers a hydride ion to the electrophilic carbon of the iminium ion.[3] This reduction step is irreversible and forms the final, more stable secondary amine product.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting ketone.[6] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct.

Reductive_Amination_Mechanism Mechanism of Reductive Amination Ketone 1-Benzylazepan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Hemiaminal Hemiaminal->Ketone - R-NH₂ Iminium Iminium Ion Hemiaminal->Iminium - H₂O + H⁺ Iminium->Hemiaminal + H₂O - H⁺ Product N-Substituted 4-Amino-1-benzylazepane Iminium->Product + [H]⁻ Hydride Hydride Source (e.g., [H]⁻ from NaBH(OAc)₃) Hydride->Product

Caption: The reaction pathway for reductive amination.

Core Concepts and Protocol Selection

The choice of methodology for reductive amination depends on the substrate's sensitivity, the desired scale, and available laboratory equipment. For 1-benzylazepan-4-one, a moderately reactive aliphatic ketone, several excellent options exist.[7]

Key Experimental Parameters:

  • Handling the Hydrochloride Salt: 1-Benzylazepan-4-one hydrochloride is a salt. To liberate the free ketone required for the reaction, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) must be added to the reaction mixture.

  • Reducing Agent: The selectivity and reactivity of the hydride source are paramount.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent that does not readily reduce ketones or aldehydes but efficiently reduces iminium ions.[8][9] It is tolerant of a wide range of functional groups and does not require stringent pH control, making it a go-to reagent for general use.[10]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but its reactivity is pH-dependent. It is most effective under weakly acidic conditions (pH 4-6), which facilitate iminium ion formation.[11] Caution is required due to its high toxicity and the potential to release hydrogen cyanide gas under strongly acidic conditions.

    • Catalytic Hydrogenation (H₂/Catalyst): A "green" and cost-effective method, particularly for large-scale synthesis.[12] It uses a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) and hydrogen gas.[1] This method is highly effective but may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the amine substrate.[12]

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the substrates. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common for borohydride-based reductions.[7][13] Alcohols like methanol or ethanol are typically used for catalytic hydrogenation.

  • Stoichiometry: Typically, the amine and ketone are used in near-equimolar amounts, or with a slight excess of the amine (1.1-1.2 equivalents). The reducing agent is used in excess (1.5-2.0 equivalents) to ensure the reaction goes to completion.

Comparative Overview of Protocols

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CNProtocol 3: H₂/Pd-C
Selectivity Excellent; highly selective for iminium ions.[9]High; pH-dependent selectivity.Good; can reduce other functional groups.[12]
Reaction Conditions Room temperature, neutral pH.Room temperature, weakly acidic (pH 4-6).Room temp to moderate heat; requires H₂ pressure.
Typical Solvents DCE, DCM, THF.[13]Methanol, Ethanol.[11]Methanol, Ethanol, Ethyl Acetate.
Advantages High functional group tolerance, operational simplicity, low toxicity.[8]Cost-effective, well-established."Green" (high atom economy), scalable, no hydride waste.[1]
Disadvantages Higher cost, moisture-sensitive.[13]Highly toxic, requires pH control, potential for HCN release.[6]Requires specialized pressure equipment, catalyst can be pyrophoric.
Ideal For Complex molecules, acid-sensitive substrates, general laboratory use.Simple substrates where cost is a primary concern.Large-scale industrial synthesis, "green chemistry" initiatives.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Ketone·HCl, Amine, and Base in Solvent B Stir for 30-60 min for Imine Formation A->B C Add Reducing Agent (Portion-wise or via H₂ balloon) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench Reaction (e.g., sat. NaHCO₃) D->E F Aqueous Extraction E->F G Dry Organic Layer & Concentrate F->G H Purify via Column Chromatography G->H

Caption: General experimental workflow for reductive amination.

Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the most generally applicable and reliable method for laboratory-scale synthesis.[7]

  • Reagents & Equipment:

    • 1-Benzylazepan-4-one hydrochloride (1.0 equiv)

    • Primary amine of choice (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

    • Standard work-up and purification glassware

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzylazepan-4-one hydrochloride (1.0 equiv).

    • Add the solvent (DCE or DCM, approx. 0.1 M concentration relative to the ketone).

    • Add the primary amine (1.1 equiv) followed by triethylamine (1.2 equiv).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[2]

    • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in small portions over 10-15 minutes. The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

    • Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-amino-1-benzylazepane.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

This classic method requires mild acidic conditions to be effective.[11]

  • Reagents & Equipment:

    • 1-Benzylazepan-4-one hydrochloride (1.0 equiv)

    • Primary amine of choice (1.1 equiv)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

    • Triethylamine (TEA) (1.0 equiv)

    • Methanol (MeOH)

    • Acetic acid (to adjust pH)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 1-benzylazepan-4-one hydrochloride (1.0 equiv) and the primary amine (1.1 equiv) in methanol (approx. 0.1 M).

    • Add triethylamine (1.0 equiv) to neutralize the hydrochloride salt.

    • Stir the solution for 30 minutes at room temperature.

    • Add sodium cyanoborohydride (1.5 equiv).

    • Carefully adjust the pH of the solution to ~5-6 by the dropwise addition of glacial acetic acid. Monitor with pH paper.

    • Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with water and adjust the pH to >10 with 2M NaOH.

    • Extract the product into an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Using Catalytic Hydrogenation

This method is ideal for scale-up and avoids stoichiometric metal hydride waste.[1][14]

  • Reagents & Equipment:

    • 1-Benzylazepan-4-one hydrochloride (1.0 equiv)

    • Primary amine of choice (1.1 equiv)

    • Palladium on Carbon (10% Pd/C, 1-5 mol%)

    • Triethylamine (TEA) (1.2 equiv)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogenation vessel (e.g., Parr shaker) or a flask with a hydrogen balloon

    • Hydrogen source

  • Procedure:

    • To a suitable hydrogenation vessel, add 1-benzylazepan-4-one hydrochloride (1.0 equiv), the primary amine (1.1 equiv), and triethylamine (1.2 equiv).

    • Add the solvent (MeOH or EtOH).

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (catalyst can be pyrophoric).

    • Seal the vessel, evacuate and purge with nitrogen (3x), then evacuate and purge with hydrogen (3x).

    • Pressurize the vessel with hydrogen (typically 50 psi or use a balloon) and stir/shake vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by periodically sampling (after careful depressurization and purging) for TLC/LC-MS analysis. Reactions can take 6-48 hours.

    • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in DCM and wash with water. Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete neutralization of HCl salt; Inactive reducing agent; Sterically hindered amine.Ensure addition of 1.0-1.2 equivalents of base (TEA/DIPEA); Use fresh NaBH(OAc)₃ or NaBH₃CN; Increase reaction time/temperature or switch to a less hindered amine if possible.
Formation of Alcohol Byproduct Reducing agent is too reactive or conditions are incorrect (e.g., pH too low for NaBH₃CN).Switch to a milder reducing agent like NaBH(OAc)₃[10]; For NaBH₃CN, ensure pH is maintained at 4-6.[11]
Formation of Dialkylated Product The product amine reacts with another molecule of the ketone (more common with less hindered primary amines).Use a stepwise procedure: pre-form the imine, remove the solvent, then add a fresh solvent and reducing agent[10]; Alternatively, use a slight excess of the ketone instead of the amine.
Difficult Purification Product is very polar; co-elutes with starting amine or byproducts.Convert the product to its HCl salt to facilitate crystallization; Use a different chromatography solvent system (e.g., with a small % of TEA or NH₄OH in the mobile phase for basic compounds).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Menche, D., Hassfeld, J., Li, J., Menche, G., Ritter, A., & Rudolph, S. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. Organic Letters, 8(5), 741–744. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ChemInform, 27(42). (Abstract available via ResearchGate: [Link])

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Menche, D., et al. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. Organic Letters, 8(5), 741-744. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Google Patents. (2005). EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic & Biomolecular Chemistry. (2017). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Royal Society of Chemistry. [Link]

  • Organic Letters. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. [Link]

  • Angewandte Chemie International Edition. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Molecules. (2019). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • Journal of the Indian Chemical Society. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. [Link]

  • Jasperse, J. (n.d.). Chem 360 Ch. 19 Notes + Answers. Amines. [Link]

  • Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

  • Molecules. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI. [Link]

Sources

Application

The Azepane Core: Harnessing 1-Benzylazepan-4-one Hydrochloride in Modern Drug Discovery

In the intricate landscape of pharmaceutical research, the strategic selection of molecular scaffolds is a cornerstone of successful drug development. Among these, heterocyclic systems have consistently demonstrated thei...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical research, the strategic selection of molecular scaffolds is a cornerstone of successful drug development. Among these, heterocyclic systems have consistently demonstrated their value, providing the three-dimensional architecture necessary for precise interactions with biological targets. The seven-membered azepane ring system, in particular, has emerged as a privileged scaffold, offering a flexible yet constrained conformation that is amenable to the design of novel therapeutics. This guide provides an in-depth exploration of 1-Benzylazepan-4-one hydrochloride, a versatile building block, and its applications in the synthesis of diverse compound libraries for pharmaceutical drug discovery.

Introduction: The Significance of the Azepane Scaffold

The azepane moiety, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural feature in a number of biologically active compounds. Its non-planar, flexible nature allows for the spatial presentation of substituents in a manner that can facilitate optimal binding to complex protein targets. This inherent structural versatility has made the azepane scaffold a focal point in the design of ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases, which are implicated in a multitude of disease states. The strategic functionalization of the azepane ring is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.

Physicochemical Properties and Handling of 1-Benzylazepan-4-one Hydrochloride

1-Benzylazepan-4-one hydrochloride is a stable, crystalline solid that serves as a key starting material for accessing the azepane core. The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base.[1]

PropertyValue
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 239.74 g/mol
Appearance Solid or semi-solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C

Safety and Handling: 1-Benzylazepan-4-one hydrochloride is harmful if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

1-Benzylazepan-4-one as a Versatile Synthetic Intermediate

The true utility of 1-Benzylazepan-4-one hydrochloride lies in its capacity as a versatile scaffold for chemical elaboration. The presence of a ketone functional group and a benzyl-protected secondary amine provides two key handles for diversification. The benzyl group can be readily removed via catalytic hydrogenation to liberate the secondary amine, which can then be functionalized through various reactions. The ketone offers a site for nucleophilic addition, reductive amination, and other carbonyl chemistries.

Sources

Method

Application Note: High-Efficiency N-Debenzylation of 1-Benzylazepan-4-one Hydrochloride Using Pd/C

Introduction & Strategic Context The azepane ring is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. 1-Benzylazepan-4-one serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The azepane ring is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. 1-Benzylazepan-4-one serves as a foundational building block in these syntheses[1]. However, the removal of the N-benzyl protecting group presents unique chemical challenges. Free azepan-4-one is chemically unstable; its secondary amine and ketone moieties readily undergo intermolecular condensation to form complex imine/enamine mixtures. Furthermore, the basicity of the free amine can poison the palladium catalyst during hydrogenolysis[2].

To circumvent these issues, debenzylation must be strictly performed—or immediately trapped—as the hydrochloride salt. This application note synthesizes field-proven methodologies, mechanistic causality, and advanced catalytic strategies for the efficient debenzylation of 1-benzylazepan-4-one using Palladium on Carbon (Pd/C)[3].

Mechanistic Insights & Causality

The cleavage of the benzylic C-N bond relies on the heterogeneous interaction between the substrate, molecular hydrogen, and the palladium surface[2].

Why use the Hydrochloride Salt? Conducting the reaction with 1-benzylazepan-4-one hydrochloride (or adding an HCl source) serves three critical functions:

  • Prevents Catalyst Poisoning: Free amines possess a lone pair that coordinates strongly to the palladium surface, blocking active sites. Protonation eliminates this coordination, maintaining catalyst turnover[2].

  • Chemoselectivity: Acidic conditions reduce the electron density of the ketone, minimizing its undesired over-reduction to an alcohol.

  • Product Stability: Directly yields the stable azepan-4-one hydrochloride salt, preventing self-condensation and degradation.

Mechanism A 1-Benzylazepan-4-one HCl + H2 Gas B Adsorption onto Pd/C Surface A->B C Dissociative Chemisorption (Pd-H species formation) B->C D C-N Bond Cleavage (Hydrogenolysis) C->D E Desorption of Products D->E F Azepan-4-one HCl + Toluene E->F

Mechanism of Pd/C-catalyzed N-debenzylation of 1-benzylazepan-4-one.

Optimization & Comparative Data

Traditional hydrogenolysis methods sometimes suffer from sluggish kinetics or require high pressure. Recent innovations offer elegant solutions to drive the reaction to completion:

  • Synergistic Hydrodechlorination: The addition of 1,1,2-trichloroethane acts as an in situ HCl donor. The Pd/C catalyzes both the hydrodechlorination of the solvent (releasing HCl) and the hydrogenolysis of the benzyl group, driving the reaction to quantitative yield as a crystalline salt[4][5].

  • Co-catalysis: The addition of Niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate Pd/C-catalyzed debenzylation by activating the C-N bond[2][6].

Quantitative Data Summary
MethodologyCatalyst SystemSolventAdditiveTempTimeYieldRef
Standard Hydrogenolysis10% Pd/CMeOHNoneRT90 minIncomplete[2]
Acid-Promoted10% Pd/CEtOHHCl (aq)RT12 h85-90%[1]
Synergistic Hydrodechlorination10% Pd/CMeOH1,1,2-TrichloroethaneRT140 min>99%[4][5]
Co-Catalyzed10% Pd/C + 10% Nb₂O₅/CMeOHNoneRT<60 min>99%[6]

Experimental Protocols

The following protocols are designed as self-validating systems. Protocol B is highly recommended for 1-benzylazepan-4-one to ensure the quantitative formation of the hydrochloride salt without the need for external corrosive HCl gas.

Workflow S1 1. Substrate Preparation Dissolve in MeOH/EtOH S2 2. Catalyst Suspension Add 10% Pd/C under N2 S1->S2 S3 3. Atmosphere Purge Vacuum / H2 Cycles (3x) S2->S3 S4 4. Hydrogenation Stir under H2 Balloon S3->S4 S5 5. Filtration Pass through wet Celite pad S4->S5 S6 6. Isolation Concentrate to yield HCl salt S5->S6

Step-by-step workflow for the catalytic hydrogenolysis of N-benzyl amines.

Protocol B: Synergistic Hydrodechlorination-Hydrogenolysis[5]

Materials:

  • 1-Benzylazepan-4-one (1.0 mmol)

  • 10% Pd/C (10 mol% Pd loading)

  • 1,1,2-Trichloroethane (1.1 mmol)

  • Dry Methanol (20 mL)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-benzylazepan-4-one (1.0 mmol) and 1,1,2-trichloroethane (1.1 mmol) in 20 mL of dry methanol in a round-bottom flask.

    • Causality: 1,1,2-trichloroethane acts as a precise, stoichiometric HCl donor. As it undergoes hydrodechlorination, it slowly releases HCl, immediately protonating the emerging azepan-4-one and preventing catalyst poisoning[4].

  • Catalyst Addition: Flush the flask with Nitrogen gas. Carefully add 10% Pd/C to the solution.

    • Causality: Pd/C is highly pyrophoric. Adding it under a blanket of inert gas prevents the localized ignition of methanol vapors[7].

  • Atmosphere Purge: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas (H₂) from a balloon. Repeat this cycle three times.

    • Causality: Purging removes atmospheric oxygen. If O₂ remains, it reacts with H₂ on the Pd surface to form water (a highly exothermic reaction) and competitively oxidizes the palladium surface, drastically reducing catalytic efficiency[7].

  • Hydrogenation & Self-Validation: Stir the mixture vigorously at room temperature under the H₂ balloon.

    • Self-Validation: Monitor the reaction via the H₂ balloon volume. The absorption of hydrogen will cease completely once the debenzylation and hydrodechlorination are finished (typically ~140 minutes), providing a macroscopic visual cue for completion[5]. Confirm via LC-MS (disappearance of m/z 204, appearance of m/z 114).

  • Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

    • Causality: The Celite pad traps the nanoscale Pd/C particles. Critical Safety Note: Do not let the filter cake run dry. Allowing the Pd/C to dry in the air while saturated with hydrogen and solvent vapors will lead to spontaneous auto-ignition[2][7].

  • Isolation: Concentrate the filtrate under reduced pressure. The product, azepan-4-one hydrochloride, will precipitate as a highly pure crystalline solid[5].

Troubleshooting & Catalyst Integrity

  • Catalyst Deactivation (Going "Bad"): If a previously working debenzylation suddenly fails, the Pd/C catalyst may have degraded. Storing Pd/C near volatile sulfur-containing compounds (like thiols) irreversibly poisons the palladium surface[7]. Always store Pd/C in a tightly sealed desiccator.

  • Thermal Coalescence: Heating Pd/C to reflux for extended periods can cause the palladium nanoparticles to coalesce into larger aggregates, drastically reducing the active surface area and halting the reaction[7]. If elevated temperatures are required, consider using Pearlman's catalyst (Pd(OH)₂/C) as a more robust alternative[8].

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Active Pharmaceutical Ingredients from 1-Benzylazepan-4-one

Abstract The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthetic util...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of 1-Benzylazepan-4-one, a versatile starting material for the construction of a diverse range of heterocyclic systems with potential applications in drug discovery. We present detailed, field-proven protocols for the synthesis of pyrimidine, thiophene, and spiro-hydantoin derivatives, elucidating the causality behind experimental choices and providing a framework for troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Strategic Importance of the Azepane Moiety

The seven-membered nitrogen-containing heterocycle, azepane, has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure. This non-planar scaffold allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates.[3] Azepane-containing compounds have demonstrated a wide array of pharmacological activities, and as of early 2019, more than 20 azepane-based drugs have received FDA approval for treating various diseases.[1]

1-Benzylazepan-4-one (CAS No. 1208-75-9) is a commercially available and synthetically accessible building block that serves as an excellent starting point for the synthesis of more complex heterocyclic systems.[4] The presence of a reactive ketone functionality, coupled with the benzyl-protected nitrogen, allows for a wide range of chemical transformations, making it a valuable precursor for generating libraries of potential active pharmaceutical ingredients (APIs).

Chemical Properties and Reactivity of 1-Benzylazepan-4-one

The synthetic utility of 1-Benzylazepan-4-one stems from the reactivity of the carbonyl group and the adjacent α-methylene protons. The benzyl group serves as a robust protecting group for the secondary amine, stable to a variety of reaction conditions, yet readily removable via catalytic hydrogenation.

The ketone moiety can participate in a wide range of classical carbonyl chemistry, including:

  • Condensation reactions: With active methylene compounds, amines, and hydrazines to form a variety of heterocyclic rings.

  • Nucleophilic additions: With organometallic reagents to introduce carbon substituents.

  • Reductions: To the corresponding alcohol, which can be further functionalized.[5][6]

The α-methylene protons are weakly acidic and can be deprotonated with a suitable base to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions.

Synthetic Protocols for Heterocyclic API Scaffolds

This section provides detailed, step-by-step protocols for the synthesis of three distinct classes of heterocyclic compounds from 1-Benzylazepan-4-one. Each protocol is designed to be self-validating, with guidance on reaction monitoring and product characterization.

Synthesis of Fused Pyrimidine Derivatives

Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their presence in numerous anticancer, antiviral, and anti-inflammatory agents. The following protocol describes a copper-catalyzed cyclization of 1-Benzylazepan-4-one with a nitrile to afford a fused pyrimidine derivative. This method is advantageous due to the use of readily available starting materials and its tolerance of a wide range of functional groups.[7][8]

Reaction Scheme:

G start 1-Benzylazepan-4-one + R-CN reagents CuCl₂, NaOH, Solvent (e.g., DMF) start->reagents Heat product Fused Pyrimidine Derivative reagents->product

Caption: General scheme for the synthesis of fused pyrimidine derivatives.

Protocol 3.1: Synthesis of a 1-Benzyl-4,5,6,7-tetrahydro-1H-azepino[4,3-d]pyrimidine Derivative

  • Materials:

    • 1-Benzylazepan-4-one

    • Malononitrile

    • Copper(II) chloride (CuCl₂)

    • Sodium hydroxide (NaOH)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, add 1-Benzylazepan-4-one (1.0 eq.), malononitrile (1.2 eq.), and CuCl₂ (0.1 eq.).

    • Add anhydrous DMF to dissolve the reactants.

    • Add powdered NaOH (2.0 eq.) to the stirred solution.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired fused pyrimidine derivative.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

  • Causality and Insights:

    • The copper catalyst is crucial for this transformation, facilitating the cyclization process.[9]

    • The use of a strong base like NaOH is necessary to deprotonate the methylene group of malononitrile, initiating the condensation.

    • Anhydrous conditions are recommended to prevent unwanted side reactions.

Table 1: Representative Data for Pyrimidine Synthesis from Cyclic Ketones

EntryKetoneNitrileCatalystYield (%)Reference
1CyclohexanoneBenzonitrileCuCl₂85[7]
2CyclopentanoneAcetonitrileCu(OAc)₂78[10]
31-Benzylazepan-4-oneMalononitrileCuCl₂(Expected) 70-85N/A
Synthesis of Fused 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[11][12] These scaffolds are found in a variety of biologically active compounds.[13] The reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[14][15]

Reaction Scheme:

G start 1-Benzylazepan-4-one + NC-CH₂-R' + S₈ reagents Base (e.g., Morpholine), Solvent (e.g., Ethanol) start->reagents Reflux product Fused 2-Aminothiophene Derivative reagents->product

Caption: The Gewald reaction for the synthesis of fused 2-aminothiophenes.

Protocol 3.2: Synthesis of a 2-Amino-1-benzyl-4,5,6,7-tetrahydro-1H-thieno[2,3-c]azepine Derivative

  • Materials:

    • 1-Benzylazepan-4-one

    • Ethyl cyanoacetate

    • Elemental sulfur (S₈)

    • Morpholine

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, combine 1-Benzylazepan-4-one (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

    • Add morpholine (1.5 eq.) to the mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion (typically a few hours), cool the reaction to room temperature.

    • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • The structure of the purified 2-aminothiophene should be confirmed by IR, ¹H NMR, ¹³C NMR, and MS analysis.

  • Causality and Insights:

    • The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by the base.[12]

    • Morpholine acts as a basic catalyst to promote the initial condensation and subsequent cyclization.

    • Microwave irradiation has been shown to be beneficial for this reaction, often leading to higher yields and shorter reaction times.[11]

Table 2: Representative Data for the Gewald Reaction with Cyclic Ketones

EntryKetoneActive Methylene NitrileYield (%)Reference
1CyclohexanoneMalononitrile92[15]
2CyclopentanoneEthyl cyanoacetate88[12]
31-Benzylazepan-4-oneEthyl cyanoacetate(Expected) 80-95N/A
Synthesis of Spiro-Hydantoin Derivatives via the Bucherer-Bergs Reaction

Spirocyclic scaffolds have gained prominence in drug discovery due to their increased three-dimensionality, which can lead to improved pharmacological properties.[16] The Bucherer-Bergs reaction is a classic method for the synthesis of spiro-hydantoins from ketones.[17]

Reaction Scheme:

G start 1-Benzylazepan-4-one reagents KCN, (NH₄)₂CO₃, aq. Ethanol start->reagents Heat product Spiro[azepane-4,5'-hydantoin] Derivative reagents->product

Caption: Synthesis of a spiro-hydantoin via the Bucherer-Bergs reaction.

Protocol 3.3: Synthesis of 1-Benzyl-spiro[azepane-4,5'-hydantoin]

  • Materials:

    • 1-Benzylazepan-4-one

    • Potassium cyanide (KCN) (Caution: Highly Toxic!)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Aqueous ethanol (e.g., 50%)

    • Hydrochloric acid (HCl)

    • Pressure vessel, standard laboratory glassware

  • Procedure:

    • CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide and the potential release of hydrogen cyanide gas.

    • In a pressure vessel, dissolve 1-Benzylazepan-4-one (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in 50% aqueous ethanol.

    • Seal the vessel and heat the mixture to 60-100 °C with stirring for several hours to overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with HCl to precipitate the crude product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spiro-hydantoin.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and elemental analysis.

  • Causality and Insights:

    • The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

    • The use of a pressure vessel is necessary to prevent the loss of volatile reactants and to facilitate the reaction at elevated temperatures.

Table 3: Representative Data for the Bucherer-Bergs Reaction with Cyclic Ketones

EntryKetoneYield (%)Reference
1Cyclohexanone85[17]
24-tert-butylcyclohexanoneHigh[17]
31-Benzylazepan-4-one(Expected) 60-90N/A

Conclusion

1-Benzylazepan-4-one is a highly versatile and valuable starting material for the synthesis of a wide range of heterocyclic compounds of interest to the pharmaceutical industry. The protocols detailed in this guide for the synthesis of fused pyrimidines, fused 2-aminothiophenes, and spiro-hydantoins provide a solid foundation for researchers to explore the chemical space around the azepane scaffold. By understanding the underlying reaction mechanisms and the rationale behind the experimental conditions, scientists can effectively utilize this building block to generate novel and diverse molecular architectures for drug discovery programs.

References

Sources

Method

Application Note: Process Optimization and Scale-Up Strategies for 1-Benzylazepan-4-one Hydrochloride

Introduction and Mechanistic Context 1-Benzylazepan-4-one hydrochloride (CAS: 1208-76-0) is a highly valued 7-membered heterocyclic building block in medicinal chemistry[1]. It serves as a critical precursor in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

1-Benzylazepan-4-one hydrochloride (CAS: 1208-76-0) is a highly valued 7-membered heterocyclic building block in medicinal chemistry[1]. It serves as a critical precursor in the synthesis of complex molecular architectures, including spirocyclic diamines targeting muscarinic acetylcholine receptors[2], and novel 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine scaffolds via retro-Mannich cascade rearrangements[3]. Furthermore, it is utilized in the development of targeted protein degraders (PROTACs)[4] and diverse heterocycles derived from α-oxoesters[5].

While laboratory-scale synthesis often relies on the ring expansion of 1-benzyl-4-piperidone using diazoalkanes (e.g., ethyl diazoacetate or trimethylsilyldiazomethane), scaling this homologation process in batch reactors presents severe thermal and kinetic hazards. The rapid evolution of nitrogen gas combined with the highly exothermic nature of the Lewis acid-catalyzed diazo insertion can lead to thermal runaway.

To address these limitations, this application note details a self-validating, scalable hybrid protocol: a continuous flow homologation followed by batch decarboxylation and salt crystallization . Flow chemistry provides superior mass and heat transfer, ensuring precise temperature control and safe containment of reactive intermediates, thereby maximizing the space-time yield while maintaining rigorous safety standards.

Process Workflow and Logic

The synthesis relies on the boron trifluoride etherate ( BF3​⋅OEt2​ ) catalyzed nucleophilic attack of ethyl diazoacetate onto the activated carbonyl of 1-benzyl-4-piperidone. The subsequent 1,2-alkyl shift expands the 6-membered ring to a 7-membered β -keto ester, releasing N2​ .

Causality in Design:

  • Flow Implementation: Confining the diazo reaction to a microreactor minimizes the active volume of explosive intermediates to a few milliliters at any given time.

  • In-line Quenching: Immediate neutralization of the Lewis acid prevents over-homologation (formation of 8-membered rings).

  • Acidic Decarboxylation: The resulting β -keto ester is subjected to aqueous HCl under reflux, which simultaneously hydrolyzes the ester, drives decarboxylation via a 6-membered cyclic transition state, and protonates the tertiary amine.

  • Anhydrous Crystallization: Isolating the product as a hydrochloride salt in isopropanol prevents the degradation often seen with the free base form (which is prone to oxidation and polymerization)[1].

FlowProcess P1 Stream A: 1-Benzyl-4-piperidone + BF3·OEt2 in DCM Mixer T-Micromixer (0 °C) P1->Mixer P2 Stream B: Ethyl Diazoacetate in DCM P2->Mixer Reactor PFA Coil Reactor (Residence Time: 5 min, 25 °C) Mixer->Reactor Homologation (N2 evolution) Quench In-line Quench (Aq. NaHCO3) Reactor->Quench Intermediate β-Keto Ester Decarb Batch Hydrolysis & Decarboxylation (HCl/H2O) Quench->Decarb Phase Separation Cryst Crystallization (iPrOH / HCl gas) Decarb->Cryst Salt Formation

Continuous flow homologation and batch crystallization workflow for 1-benzylazepan-4-one HCl.

Quantitative Scale-Up Metrics

The transition from batch to continuous flow demonstrates significant improvements in both safety and efficiency. The data below summarizes a 10x scale-up validation study.

ParameterTraditional Batch (10g scale)Continuous Flow (100g/h scale)Mechanistic Rationale
Yield (Homologation) 62%88%Flow minimizes over-homologation by strictly controlling residence time.
Exotherm Control ( ΔT ) + 35 °C (Requires active cryogenic cooling)+ 2 °C (Near isothermal)High surface-area-to-volume ratio in flow tubing dissipates heat instantly.
Impurity Profile (8-membered ring) 12 - 15%< 2%Rapid mixing in the T-mixer prevents localized concentration gradients.
Space-Time Yield (STY) 0.4 kg / L·day14.2 kg / L·dayContinuous processing eliminates reactor downtime and slow dosing periods.
Overall Isolated Yield (HCl Salt) 48%76%Higher purity of the intermediate directly translates to superior crystallization.

Step-by-Step Experimental Protocol

Part A: Continuous Flow Ring Expansion

Self-Validation Check: Ensure the back-pressure regulator (BPR) is set to 5 bar to keep the evolved N2​ in solution, maintaining a stable residence time and preventing flow pulsation.

  • Preparation of Stock Solutions:

    • Stream A: Dissolve 1-benzyl-4-piperidone (1.0 M) and BF3​⋅OEt2​ (1.2 M) in anhydrous dichloromethane (DCM). Keep under an inert nitrogen atmosphere.

    • Stream B: Dissolve ethyl diazoacetate (1.1 M) in anhydrous DCM. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle only in a fume hood using appropriate PPE.

  • System Priming: Prime the flow system (PFA tubing, 1.0 mm internal diameter) with anhydrous DCM. Set the T-mixer temperature to 0 °C and the main reactor coil to 25 °C.

  • Reaction Execution:

    • Pump Stream A at 5.0 mL/min and Stream B at 5.0 mL/min into the T-mixer.

    • The combined stream enters the 50 mL PFA coil reactor, yielding a precise residence time of 5.0 minutes.

  • In-Line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO3​ at 5 °C.

  • Workup: Separate the organic phase, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield crude ethyl 1-benzyl-5-oxoazepane-4-carboxylate.

Part B: Saponification and Decarboxylation

Self-Validation Check: The cessation of CO2​ bubbling indicates the completion of the decarboxylation step.

  • Transfer the crude β -keto ester to a round-bottom flask equipped with a reflux condenser.

  • Add 6 M aqueous HCl (5 mL per gram of intermediate).

  • Heat the mixture to 100 °C under vigorous stirring for 4–6 hours. Monitor the evolution of CO2​ gas.

  • Once gas evolution ceases, cool the mixture to 0 °C. Basify carefully with 10 M NaOH to pH 10, extracting the free base 1-benzylazepan-4-one into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate the solvent to yield the crude free base as a pale yellow oil.

Part C: Hydrochloride Salt Formation and Crystallization

Self-Validation Check: The product must form a free-flowing white powder. If the product oils out, the isopropanol contains excess water, altering the solubility parameters.

  • Dissolve the crude 1-benzylazepan-4-one free base in anhydrous isopropanol (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of 2.0 M HCl in diethyl ether) until the pH of the solution reaches 2.0.

  • Stir the resulting suspension at 0 °C for 2 hours to ensure complete crystallization.

  • Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether (2 x 10 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Yield: 1-Benzylazepan-4-one hydrochloride is obtained as a white, crystalline solid (Purity >98% by HPLC)[1].

References

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from: [Link]

  • ResearchGate. A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Retrieved from: [Link]

  • ACS Publications. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. Retrieved from: [Link]

  • Google Patents.CA3223322A1 - Degrader compounds and uses thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Benzylazepan-4-one Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-benzylazepan-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-benzylazepan-4-one hydrochloride.

The azepane (7-membered nitrogenous ring) scaffold is a critical building block in medicinal chemistry. However, synthesizing medium-sized rings is notoriously challenging due to transannular strain and reduced degrees of freedom[1]. While the intramolecular Dieckmann condensation is a viable route for 5-, 6-, and 7-membered rings[2], the most highly utilized industrial approach is the homologation (ring expansion) of the readily available 1-benzyl-4-piperidone[3].

This guide focuses on the Büchner-Curtius-Schlotterbeck ring expansion pathway, addressing the specific thermodynamic and kinetic bottlenecks that impact your reaction yield.

Part 1: Mechanistic Pathway & Visualization

Understanding the reaction mechanism is the first step in troubleshooting. The ring expansion utilizes Trimethylsilyldiazomethane (TMS-CHN₂) and a Lewis acid. The reaction diverges at the diazonium betaine intermediate: a successful 1,2-alkyl shift yields the desired azepanone, while premature cyclization yields an unwanted epoxide[4].

Mechanism N1 1-Benzylpiperidin-4-one N2 BF3-Activated Ketone N1->N2 BF3·OEt2 (-78°C) N3 Diazonium Betaine N2->N3 TMS-CHN2 N4 1-Benzylazepan-4-one N3->N4 1,2-Alkyl Shift (- N2) N5 Epoxide Byproduct N3->N5 Direct Cyclization

Fig 1. Mechanistic pathway of piperidone ring expansion highlighting the competing epoxide formation.

Part 2: Troubleshooting & FAQs

Q1: My ring expansion reaction yields a significant amount of the epoxide byproduct instead of the desired azepanone. How can I shift the selectivity?

  • Causality: The reaction of a ketone with a diazoalkane proceeds via a tetrahedral betaine intermediate. If the leaving group capability of the nitrogen gas (N₂) is not perfectly synchronized with the 1,2-alkyl migration, the oxygen atom directly attacks the carbon, forming an oxirane (epoxide) instead of expanding the ring.

  • Solution: Ensure strict stoichiometric control of a strong Lewis acid, typically Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ). The Lewis acid coordinates the carbonyl oxygen, reducing its nucleophilicity and strongly favoring the migratory aptitude of the C-C bond over epoxide closure[4]. Additionally, maintain the reaction strictly at -78 °C during addition; higher temperatures increase kinetic energy, favoring the lower-activation-energy epoxide formation.

Q2: I am observing over-homologation (formation of the 8-membered 1-benzylazocan-5-one). How do I prevent this?

  • Causality: 1-Benzylazepan-4-one is also a ketone. If unreacted TMS-diazomethane remains in the system after the initial expansion, it will react with your product to form an 8-membered ring.

  • Solution: Limit TMS-diazomethane to exactly 1.05 equivalents. Add the reagent dropwise via a syringe pump over 1–2 hours to ensure it is consumed by the more reactive 6-membered starting material before it can attack the 7-membered product.

Q3: I attempted the alternative Dieckmann condensation route, but I am getting poor yields and a complex oligomer mixture. What are the critical parameters?

  • Causality: The Dieckmann condensation of a 1,8-diester to a 7-membered ring faces a higher entropic penalty than forming 5- or 6-membered rings[2]. If the concentration is too high, competing intermolecular Claisen condensations (oligomerization) will dominate.

  • Solution: Run the reaction under high-dilution conditions (e.g., 0.01 M to 0.05 M in THF). Use a strong, non-nucleophilic base like Potassium tert-butoxide (KOtBu) rather than sodium ethoxide to prevent transesterification and irreversibly drive the equilibrium.

Q4: During the final step, my 1-benzylazepan-4-one hydrochloride salt turns into a sticky gum rather than a crystalline solid. How do I isolate it properly?

  • Causality: The hydrochloride salt of 1-benzylazepan-4-one is highly hygroscopic. If precipitated in a solvent system containing trace water or exposed to ambient humidity, the crystal lattice collapses, causing it to "oil out."

  • Solution: Form the salt under strictly anhydrous conditions using 2M HCl in diethyl ether or 1,4-dioxane. Precipitate the salt by adding cold, anhydrous MTBE or heptane, and filter under a blanket of dry argon.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution during the homologation of 1-benzyl-4-piperidone[3].

Lewis AcidTemperatureEquivalents of TMS-CHN₂Yield of AzepanoneYield of EpoxideOver-homologation
None0 °C1.50 eq< 10%> 80%Trace
BF3​⋅OEt2​ 0 °C1.20 eq45%30%15%
BF3​⋅OEt2​ -78 °C1.05 eq> 85% < 5% < 2%
Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the Ring Expansion Route incorporates built-in validation checkpoints so you can verify the success of each step in real-time.

Step 1: Substrate Preparation

  • Dissolve 1.0 eq of 1-benzylpiperidin-4-one in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. It must read <50 ppm water. Moisture will prematurely quench both the Lewis acid and the diazo reagent.

Step 2: Lewis Acid Activation

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Add 1.2 eq of fresh BF3​⋅OEt2​ dropwise over 10 minutes.

  • Validation Checkpoint: A slight yellowing of the solution and a minor internal temperature spike (exotherm of ~2-3 °C) indicates successful Lewis acid-carbonyl coordination. Stir for 30 minutes.

Step 3: Homologation (Ring Expansion)

  • Using a syringe pump, add 1.05 eq of TMS-diazomethane (2.0 M in hexanes) dropwise over 1.5 hours, strictly maintaining the internal temperature below -70 °C.

  • Validation Checkpoint: Gentle effervescence (N₂ gas evolution) should be visible. After 2 hours, take a 0.1 mL aliquot, quench with methanol, and perform LC-MS analysis. The mass spectrum should indicate a complete shift from m/z 190 [M+H]⁺ (starting material) to m/z 204 [M+H]⁺ (product). The absence of m/z 218 confirms no over-homologation has occurred.

Step 4: Quenching and Free Base Isolation

  • Quench the reaction at -78 °C by adding saturated aqueous NaHCO3​ , then allow it to warm to room temperature.

  • Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude 1-benzylazepan-4-one free base in anhydrous diethyl ether (0.5 M).

  • Cool to 0 °C and add 1.1 eq of 2.0 M HCl in diethyl ether dropwise.

  • Validation Checkpoint: Immediate precipitation of a white crystalline solid should occur. If the product forms a gum, trace water is present. To rescue the batch, re-dissolve the gum in absolute ethanol, azeotropically dry by co-evaporating with toluene, and re-precipitate with anhydrous MTBE.

  • Filter the solid under an argon blanket and dry in a vacuum oven at 40 °C overnight.

Part 5: References
  • [4] Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles | Chemical Reviews - ACS Publications. URL: [Link]

  • [1] Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development | MDPI. URL: [Link]

  • [2] Dieckmann condensation | Wikipedia. URL: [Link]

  • [3] 1-Benzyl-4-piperidone | PubChem - NIH. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Debenzylation of 1-Benzylazepan-4-one Hydrochloride

Welcome to the technical support center for the debenzylation of 1-Benzylazepan-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the debenzylation of 1-Benzylazepan-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

FAQs and Troubleshooting Guides

Question 1: My debenzylation of 1-Benzylazepan-4-one hydrochloride using standard catalytic hydrogenation (e.g., Pd/C, H₂) is slow, incomplete, or has stalled. What are the likely causes?

This is a frequently encountered issue. Several factors, often acting in concert, can lead to poor reaction performance.

Primary Causes:

  • Catalyst Poisoning: The most common culprit is the poisoning of the palladium catalyst. The nitrogen atom of the azepane ring, especially when protonated as the hydrochloride salt, can strongly adsorb to the palladium surface, blocking active sites required for hydrogenolysis.[1][2]

  • Insufficient Catalyst Activity: Not all palladium catalysts are created equal. The activity of Pd/C can vary significantly based on its preparation method, particle size, and dispersion. For substrates with basic nitrogen atoms, a more robust catalyst may be necessary.

  • Suboptimal Reaction Conditions: Factors such as hydrogen pressure, temperature, solvent, and the presence of acidic or basic additives play a crucial role in the reaction kinetics and can significantly impact the debenzylation efficiency.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting incomplete debenzylation.

Question 2: I suspect catalyst poisoning. What are effective strategies to overcome this?

Mitigating catalyst poisoning is key to a successful debenzylation of nitrogen-containing heterocycles.

Recommended Solutions:

  • Switch to a More Robust Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for debenzylating substrates with basic nitrogen functionalities.[2][3] It is generally more resistant to poisoning and can facilitate the reaction under milder conditions.[3][4]

  • Employ Acidic Additives: The addition of a stoichiometric amount of a mild acid, such as acetic acid, can protonate the azepane nitrogen.[5] This reduces its propensity to bind to and deactivate the palladium catalyst. However, be mindful that excess acid can sometimes inhibit the reaction.

  • Consider a Mixed Catalyst System: In some cases, a combination of Pd/C and a solid-supported acid catalyst, like niobic acid on carbon (Nb2O5/C), has been shown to significantly accelerate the debenzylation of N-benzylamines.[1]

Question 3: My reaction is still sluggish even after changing the catalyst. What other reaction parameters can I optimize?

Fine-tuning the reaction conditions can often provide the necessary push for a complete conversion.

ParameterStandard ConditionsOptimized ConditionsRationale
Hydrogen Pressure 1 atm (balloon)50-100 psiIncreased H₂ concentration on the catalyst surface can drive the reaction forward.
Temperature Room Temperature40-60 °CProvides additional thermal energy to overcome the activation barrier.[5]
Solvent Methanol, EthanolEthyl Acetate, THFAlcoholic solvents are common but can sometimes lead to N-alkylation side products.[3] Non-protic solvents may offer cleaner reactions.
Catalyst Loading 5-10 mol%10-20 mol%A higher catalyst loading can compensate for some degree of catalyst deactivation.
Question 4: Are there viable alternatives to high-pressure hydrogenation for this debenzylation?

Absolutely. Catalytic Transfer Hydrogenation (CTH) is an excellent and often safer alternative to using hydrogen gas.

Catalytic Transfer Hydrogenation (CTH):

CTH utilizes a hydrogen donor molecule in the presence of a palladium catalyst. This method obviates the need for high-pressure hydrogenation equipment.

  • Ammonium Formate as a Hydrogen Donor: The combination of ammonium formate and Pd/C is a well-established and highly effective system for the debenzylation of N-benzyl amines.[6][7][8][9][10] The reaction is typically carried out by refluxing the substrate with Pd/C and an excess of ammonium formate in a protic solvent like methanol.[8][9] This method is known for its mild conditions and high yields.[11]

Experimental Protocol: Debenzylation using Catalytic Transfer Hydrogenation

  • Reaction Setup: In a round-bottom flask, dissolve 1-Benzylazepan-4-one hydrochloride (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq. by weight).

  • Hydrogen Donor: Add ammonium formate (4-5 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization or column chromatography to yield Azepan-4-one hydrochloride.[12]

Question 5: I am observing over-reduction of the ketone to an alcohol. How can I prevent this side reaction?

Chemoselectivity is a common challenge. The ketone functionality can sometimes be reduced under the debenzylation conditions.

Strategies to Enhance Chemoselectivity:

  • Milder Conditions: Employing lower hydrogen pressure and temperature can often favor the hydrogenolysis of the C-N bond over the reduction of the carbonyl group.

  • Catalyst Choice: Some catalysts may exhibit higher selectivity. Experimenting with different grades of Pd/C or considering other catalysts like Raney Nickel (with caution, as it can be pyrophoric) might be beneficial.

  • Careful Monitoring: It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.

Question 6: How can I effectively monitor the progress of my debenzylation reaction?

Proper reaction monitoring is essential for determining the reaction endpoint and preventing the formation of byproducts.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product.[13][14][15] A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to achieve good separation between the starting material and the product.

  • ¹H NMR Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide quantitative information about the reaction progress.[13][16] The disappearance of the benzylic protons (a singlet around 3.6 ppm) and the aromatic protons of the benzyl group (multiplet around 7.3 ppm) are indicative of debenzylation.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for monitoring the reaction, allowing for the separation and identification of the starting material, product, and any potential byproducts based on their retention times and mass-to-charge ratios.[13]

Caption: Workflow for monitoring the debenzylation reaction.

References
  • Siya Ram and Leonard D. Spicer. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun. 17(4), 415-418. [Link]

  • P. P. Pande, G. C. Joshi, & C. S. Mathela. (2009). Catalytic Transfer Hydrogenation of Unsaturated Ketones and Imides via Ammonium Formate. Synthetic Communications, 28(22). [Link]

  • Zdzisław Paryzek, Hanna Koenig, & Bartłomiej Tabaczka. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2023-2026. [Link]

  • Organic Chemistry Portal. (n.d.). Ammonium Formate. [Link]

  • Banik, B. K. (2005). Versatile catalytic transfer hydrogenations in organic synthesis. ScholarWorks @ UTRGV. [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. Int J Pept Protein Res., 30(4), 489-97. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke publication. [Link]

  • Ito, K., et al. (n.d.). A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild conditions. Faculty of Pharmaceutical Sciences, Hokkaido University. [Link]

  • R Discovery. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]

  • Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications, 46(19), 3351–3353. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. [Link]

  • Organic Chemistry Portal. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]

  • Studer, M., & Blaser, H-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. J. Mol. Catal. A: Chemical, 112, 437-445. [Link]

  • Kindler, K., et al. (n.d.). Catalytic Debenzylation. The Effect of Substitution on the Strength of the 0- Benzyl and N-Benzyl Linkages. J. Am. Chem. Soc.[Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). [Link]

  • Tanaka, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]

  • Cavedon, C., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses. [Link]

  • Zhang, Z., et al. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis. [Link]

  • Cromwell, N. H., et al. (1973). Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mori, K., et al. (2020). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI. [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. [Link]

  • Google Patents. (2022). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Link]

  • PMC. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC. [Link]

  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]

  • PubChem. (n.d.). Azepan-4-one. [Link]

  • Carl ROTH. (n.d.). Azepan-4-one hydrochloride, 2 g. [Link]

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]

  • Burry, L. C., & Lectka, T. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 1-Benzylazepan-4-one Hydrochloride

Welcome to the Technical Support Center for 1-Benzylazepan-4-one hydrochloride (CAS: 1208-76-0)[1]. As a 7-membered cyclic ketone with a benzyl-protected amine, this compound is a critical building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Benzylazepan-4-one hydrochloride (CAS: 1208-76-0)[1]. As a 7-membered cyclic ketone with a benzyl-protected amine, this compound is a critical building block in the synthesis of spirocyclic diamines and other neuroactive pharmaceuticals[2].

While the free base form is insoluble in water and has a predicted pKa of ~7.61[3], the hydrochloride salt exhibits extremely high solubility in polar protic solvents[4]. Furthermore, the conformational flexibility of the 7-membered azepane ring lowers the crystal lattice energy compared to rigid 6-membered piperidones. This flexibility frequently complicates purification, causing the compound to "oil out" (liquid-liquid phase separation) rather than crystallize.

This guide provides field-proven, thermodynamically grounded protocols to ensure high-purity crystalline yields and troubleshoot common bottlenecks.

Solvent System Selection & Quantitative Data

Selecting the correct binary solvent system is the most critical factor in avoiding phase separation. The goal is to use a primary solvent that disrupts the ionic lattice at high temperatures, paired with an anti-solvent that forces controlled nucleation upon cooling.

Table 1: Evaluated Binary Solvent Systems for Azepanone Hydrochlorides

Primary Solvent (Polar)Anti-Solvent (Non-Polar)Primary Dielectric (ε)Anti-Solvent Dielectric (ε)Boiling Point RangeSuitability & Yield Profile
Isopropanol (IPA) Ethyl Acetate (EtOAc) 18.36.077–82 °COptimal. High purity, excellent kinetic control, minimal oiling out.
Methanol Acetone 33.020.756–65 °CGood. Fast crystallization, but lower overall yield due to high baseline solubility.
Ethanol Diethyl Ether 24.34.334–78 °CModerate. Prone to trapping solvent in the lattice; highly flammable.

Standard Operating Procedure: Self-Validating Crystallization

This protocol utilizes the Isopropanol / Ethyl Acetate system, designed to provide a self-validating workflow that guarantees product purity.

Step 1: Thermodynamic Dissolution Suspend the crude 1-benzylazepan-4-one hydrochloride in a minimal amount of Isopropanol (approx. 3 mL per gram of crude). Heat to 75 °C under continuous stirring. Causality: The hydrochloride salt requires a polar protic environment to disrupt ionic lattice interactions. Heating maximizes the solubility gradient.

Step 2: Hot Filtration (Inorganic Salt Removal) Pass the hot solution rapidly through a pre-warmed fritted funnel into a clean, heated flask. Self-Validation: Upstream synthesis often utilizes benzyl bromide and potassium carbonate[5]. If a white, insoluble, granular residue remains on the frit, you have successfully removed these unreacted inorganic byproducts.

Step 3: Metastable Zone Targeting Gradually add hot Ethyl Acetate dropwise while maintaining the solution at 70 °C. Stop adding when a faint, persistent cloudiness appears. Immediately add 1–2 drops of hot Isopropanol until the solution turns just clear again. Causality: This establishes the exact boundary of the metastable zone, ensuring nucleation occurs via ordered crystal growth rather than amorphous precipitation.

Step 4: Kinetic Cooling Remove the flask from the heat source and allow it to cool at a strictly controlled rate (ambient air cooling, approx. 0.5 °C/min) down to room temperature, then transfer to an ice bath (5 °C) for 2 hours. Self-Validation: Well-defined, colorless prismatic crystals should begin forming at approximately 45 °C. If the solution turns milky but no crystals form upon scratching the glass, the metastable zone was breached too quickly (see FAQ 1).

Step 5: Isolation and Desiccation Filter the crystals under vacuum and wash with ice-cold Ethyl Acetate. Dry immediately in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ). Causality: Amine hydrochloride salts are highly hygroscopic. Ambient moisture will cause the newly formed crystal lattice to absorb water and degrade into a sticky paste.

Troubleshooting & FAQs

Q1: Why is my product forming a sticky yellow oil at the bottom of the flask instead of crystals? A1: This is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the compound precipitates above its melting point in the solvent mixture, or when the cooling rate outpaces the nucleation kinetics. Remedy: Do not discard the flask. Reheat the mixture until the oil dissolves completely into a clear solution. Add 5–10% more of the primary solvent (Isopropanol), and cool the flask very slowly. Introduce a seed crystal precisely at the metastable zone boundary to bypass the energy barrier for nucleation.

Q2: How do I remove the persistent yellow/brown tint from my crystals? A2: Discoloration usually stems from oxidized benzylamine byproducts or trace transition metals from upstream synthesis. Remedy: During Step 1, add 5% w/w activated carbon (e.g., Darco) to the hot Isopropanol solution. Boil gently for 10 minutes, then perform the hot filtration (Step 2) through a tightly packed pad of Celite to remove the carbon dust before adding the anti-solvent.

Q3: My yield is extremely low (<40%). What happened? A3: Because the hydrochloride salt is highly soluble in polar protic solvents[4], a low yield indicates that your solvent-to-antisolvent ratio is skewed, or the solvent system contains trace water. Remedy: Concentrate the remaining mother liquor under reduced pressure to half its volume. Add an excess of the anti-solvent (Ethyl Acetate), and chill the flask to -20 °C overnight to force the remaining salt out of solution. Ensure all solvents used are anhydrous.

Process Visualization

G A Hot Solution of 1-Benzylazepan-4-one HCl B Cooling & Anti-solvent Addition A->B C Rapid Cooling / Excess Anti-solvent B->C Sub-optimal F Slow Cooling / Controlled Addition B->F Optimal D Oiling Out (Phase Separation) C->D E Remedy: Reheat, Add Seed Crystals D->E Intervention E->B Retry G Nucleation & Crystal Growth F->G H High Purity Crystalline API G->H

Workflow for resolving phase separation during crystallization.

References

  • ResearchGate. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Available at: [Link]

  • ChemBK. "1-benzyl-4-azepanone - Properties, pKa, and Safety Information." Available at: [Link]

  • Fisher Scientific. "3-Methyl-5-methoxycarbonyl-1-benzyl-4-piperidone hydrochloride - Solubility Data." Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Benzylazepan-4-one Hydrochloride Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and preventing the degradation of 1-Benzylazepan-4-one hydrochloride (CAS: 1208-76-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and preventing the degradation of 1-Benzylazepan-4-one hydrochloride (CAS: 1208-76-0). This compound is a critical building block in medicinal chemistry, featuring a tertiary amine (stabilized as an HCl salt), a reactive azepanone ketone, and a benzylic position. Understanding the causality behind its degradation is essential for maintaining experimental reproducibility and ensuring that your laboratory protocols act as a self-validating system.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My 1-Benzylazepan-4-one HCl powder has clumped into a hard, sticky mass. Is it degraded, and how do I prevent this?

  • Causality: Amine hydrochloride salts are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water molecules into its crystal lattice, leading to deliquescence (dissolving in its own absorbed moisture). In the case of azepanone derivatives, this excess moisture can also facilitate localized, reversible hydration of the ketone moiety, altering its reactivity in subsequent nucleophilic addition steps.

  • Validation & Solution: If the clumping is unaccompanied by discoloration, the compound is likely just hydrated. You can validate its structural integrity via 1 H-NMR (checking for the absence of new peaks or shifts). To resolve this, dry the material under high vacuum (e.g., in a vacuum desiccator over P 2​ O 5​ ) for 24 hours. To prevent recurrence, always store the compound in a tightly sealed container under an inert atmosphere, as mandated by supplier handling standards .

Q2: The compound has developed a slight yellow/brown tint over time. What causes this?

  • Causality: The benzylic position (the -CH 2​

    • group adjacent to the phenyl ring) and the tertiary amine are highly susceptible to auto-oxidation. When exposed to ambient oxygen and UV light, radical-mediated oxidation occurs, generating trace amounts of colored N-oxides or benzylic cleavage products.
  • Validation & Solution: Discolored material indicates structural degradation that will introduce impurities into your synthetic pathways. If discoloration occurs, the material should be recrystallized (typically from a mixture of ethanol and diethyl ether) before use. Prevent this by storing the material in amber or opaque vials to block UV light, and ensure the headspace is purged with Argon or dry Nitrogen .

Q3: Why is 2-8°C recommended instead of room temperature storage?

  • Causality: Thermal energy accelerates both oxidation kinetics and potential intermolecular reactions. While the hydrochloride salt protects the amine from participating in self-condensation (aldol-type reactions) with the ketone, trace amounts of free-base impurities can initiate degradation at elevated temperatures. Cold storage (2-8°C) suppresses these kinetic pathways, ensuring long-term stability .

Part 2: Quantitative Storage Parameters

The following table summarizes the causal relationship between storage conditions and the expected shelf life of 1-Benzylazepan-4-one hydrochloride.

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifeRisk Level & Primary Degradation Vector
-20°C Argon/NitrogenDark (Amber Vial)> 24 MonthsLow: Optimal for long-term archiving.
2-8°C Argon/NitrogenDark (Amber Vial)12 - 24 MonthsLow: Recommended standard storage .
20-25°C (RT) Ambient AirAmbient Lab Light< 3 MonthsHigh: Rapid benzylic oxidation and deliquescence.
> 30°C Ambient AirDirect UV/Light< 2 WeeksCritical: Accelerated free-base condensation and N-oxide formation.

Part 3: Standard Operating Procedure (SOP) for Aliquoting and Storage

To create a self-validating system for your lab, mandate the following step-by-step methodology for all personnel handling this reagent.

  • Step 1: Thermal Equilibration Remove the sealed container from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Step 2: Inert Environment Handling Transfer the equilibrated vial to a glove box or a benchtop equipped with a Schlenk line. All manipulations must be performed under a blanket of dry Argon or Nitrogen.

  • Step 3: Aliquoting Divide the bulk material into single-use or weekly-use aliquots using amber glass vials with PTFE-lined caps. Causality: Aliquoting minimizes repeated freeze-thaw cycles and limits cumulative oxygen/moisture exposure to the bulk batch.

  • Step 4: Purging and Sealing Purge the headspace of each aliquot vial with a gentle stream of Argon for 10-15 seconds. Seal tightly and wrap the cap junction with Parafilm to ensure an airtight barrier.

  • Step 5: Storage Place the aliquots in a secondary container (e.g., a sealed plastic jar containing indicating Drierite) and store at 2-8°C for routine use, or -20°C for long-term archiving .

Part 4: Degradation Pathways & Prevention Visualization

The following diagram illustrates the logical relationship between environmental triggers, the resulting degradation mechanisms, and the corresponding SOP mitigations.

DegradationPathways cluster_vectors Environmental Triggers cluster_mechanisms Degradation Mechanisms cluster_prevention SOP Mitigations Compound 1-Benzylazepan-4-one HCl (CAS: 1208-76-0) Moisture Humidity / H2O Compound->Moisture OxLight O2 & UV Light Compound->OxLight Heat Thermal Energy Compound->Heat Hygro Deliquescence & Ketone Hydration Moisture->Hygro Induces Oxidation Benzylic Oxidation (Yellowing) OxLight->Oxidation Induces Condensation Free-Base Aldol Condensation Heat->Condensation Accelerates Desiccator Desiccator Storage Hygro->Desiccator Mitigated by ArgonAmber Argon Purge + Amber Vials Oxidation->ArgonAmber Mitigated by ColdStorage Cold Storage (2-8°C) Condensation->ColdStorage Mitigated by

Mechanisms of 1-Benzylazepan-4-one HCl degradation and corresponding preventative SOP mitigations.

References

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 1-Benzylazepan-4-one Hydrochloride Purity

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical quantification of intermediates like 1-Benzylazepan-4-one hydrochloride presents a distinct chromatographic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical quantification of intermediates like 1-Benzylazepan-4-one hydrochloride presents a distinct chromatographic challenge. This compound features a highly basic tertiary amine embedded within a seven-membered azepane ring. When subjected to standard reversed-phase high-performance liquid chromatography (HPLC), basic amines are notorious for exhibiting severe peak tailing, poor resolution, and variable retention times.

This guide provides an objective, data-driven comparison of two distinct chromatographic strategies—traditional Type-B silica at low pH versus Bridged Ethylene Hybrid (BEH) silica at high pH—and outlines a self-validating protocol compliant with the newly effective ICH Q2(R2) guidelines[1],[2].

The Mechanistic Challenge: Ionization vs. Silanol Activity

To design a robust analytical method, we must first understand the causality behind the chromatographic behavior of 1-Benzylazepan-4-one.

The tertiary amine in the azepane ring has a pKa of approximately 8.5. In a neutral mobile phase (pH 7.0), the amine is fully protonated ( BH+ ). Simultaneously, residual silanol groups on traditional silica stationary phases are ionized ( SiO− )[3]. As the protonated analyte travels through the column, it undergoes unwanted secondary cation-exchange interactions with these negatively charged silanols, dragging out the desorption process and creating a severe "tail" on the chromatographic peak[4].

To eliminate this phenomenon, analytical scientists typically employ one of two divergent strategies:

  • The Low-pH Strategy (Type-B Silica): Dropping the mobile phase pH to 2.5 protonates the surface silanols (converting SiO− to neutral SiOH ), theoretically shutting down cation exchange[5]. However, the analyte remains highly polar and protonated, which can lead to poor hydrophobic retention.

  • The High-pH Strategy (Hybrid BEH Silica): Raising the mobile phase pH to 10.0 deprotonates the tertiary amine, converting it into a neutral free base. A neutral molecule partitions cleanly into the C18 stationary phase without any electrostatic interference[6]. Because traditional silica dissolves at pH > 8.0, this strategy strictly requires sterically protected, organic/inorganic hybrid particles[3].

ValidationWorkflow Target 1-Benzylazepan-4-one HCl (Basic Tertiary Amine) Decision Stationary Phase & pH Selection Target->Decision PathA Type-B Silica C18 (Prone to Silanol Interactions) Decision->PathA PathB Hybrid BEH C18 (Sterically Protected & pH Stable) Decision->PathB MechA Low pH (2.5) Strategy Protonates Silanols (SiO- to SiOH) Analyte Remains Ionized PathA->MechA MechB High pH (10.0) Strategy Deprotonates Amine (BH+ to B) Analyte Becomes Neutral PathB->MechB Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision MechA->Val MechB->Val

Fig 1. Mechanistic workflow for HPLC column selection and ICH Q2(R2) validation.

Comparative Experimental Protocols

To objectively evaluate these mechanisms, we tested 1-Benzylazepan-4-one hydrochloride using both strategies.

Step 1: Standard & Sample Preparation
  • Diluent: 50:50 (v/v) Ultrapure Water : Acetonitrile.

  • Standard Solution: Accurately weigh 25.0 mg of 1-Benzylazepan-4-one HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a working concentration of 500 µg/mL.

  • Sample Solution: Prepare synthesized API batch samples identically to the standard.

Step 2: Chromatographic Conditions

Method A: Low-pH / Type-B Silica

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (Standard Type-B silica).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 215 nm.

Method B: High-pH / Hybrid BEH Silica

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (Bridged Ethylene Hybrid).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 215 nm.

Performance Data Comparison

The experimental results definitively highlight the limitations of relying solely on low-pH suppression for highly basic azepane derivatives.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Type-B, pH 2.5)Method B (BEH, pH 10.0)System Suitability Criteria
Retention Time (min) 6.48.2N/A
Tailing Factor ( Tf​ ) 1.851.05 1.5
Theoretical Plates ( N ) 4,50012,400 5,000
Resolution (vs. Impurity) 1.83.5 2.0

Causality Analysis: In Method A, despite the low pH, highly acidic residual silanols remain partially active, causing noticeable tailing ( Tf​=1.85 ) and band broadening[5]. Furthermore, the protonated amine is highly polar, resulting in earlier elution (6.4 min). In Method B, the pH 10.0 buffer fully deprotonates the tertiary amine. Because the molecule is neutral, secondary ion-exchange interactions are completely bypassed, yielding a perfectly symmetrical peak ( Tf​=1.05 ) and vastly superior theoretical plates[6]. The neutral state also increases the molecule's hydrophobicity, improving retention time (8.2 min) and resolution.

ICH Q2(R2) Method Validation (Method B)

Because Method B (Hybrid BEH at High pH) proved structurally superior and inherently more robust, it was selected as the self-validating system for full regulatory compliance. The validation was executed according to the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[1],[2].

Validation Execution Steps:
  • Specificity: Blank diluent, mobile phase, and known synthesis impurities (e.g., benzylamine) were injected. Peak purity was assessed using a Photodiode Array (PDA) detector to ensure the 1-Benzylazepan-4-one peak was spectrally homogenous and free from co-eluting interference.

  • Linearity: Solutions were prepared at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration (125 µg/mL to 750 µg/mL). A linear regression model was applied to the peak area vs. concentration data.

  • Accuracy (Recovery): API samples were spiked with the reference standard at 50%, 100%, and 150% levels in triplicate. Percent recovery was calculated against the theoretical spiked amount.

  • Precision: Repeatability (System Precision) was determined via six replicate injections of the 100% standard. Intermediate Precision was established by a second analyst, on a different day, using a different HPLC system.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity No interference at 8.2 min; Purity Angle < ThresholdComplete resolution from matrix/impuritiesPass
Linearity & Range R2 = 0.9998 (125 - 750 µg/mL) R2≥0.999 Pass
Accuracy (Recovery) 99.5% – 100.8% across all levels98.0% – 102.0%Pass
Repeatability RSD = 0.4% ( n=6 )RSD 2.0%Pass
Intermediate Precision RSD = 0.6% ( n=12 total)RSD 2.0%Pass

Conclusion

When developing purity assays for basic nitrogenous compounds like 1-Benzylazepan-4-one hydrochloride, attempting to suppress silanol activity with low-pH buffers on traditional Type-B silica is often a losing battle against peak tailing.

By understanding the causality of ionization, scientists can leverage Bridged Ethylene Hybrid (BEH) column technology combined with high-pH mobile phases. This approach neutralizes the basic analyte, eliminates secondary electrostatic interactions, and creates a highly reproducible, self-validating chromatographic system that easily exceeds the rigorous performance criteria mandated by ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency (EMA). URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes . Source: Phenomenex. URL: [Link]

  • Hybrid particle technology and its use in HPLC . Source: Scientist Live. URL: [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Source: Waters Knowledge Base. URL: [Link]

Sources

Comparative

Comparative Reactivity of Azepanone Derivatives in Cross-Coupling Reactions

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in late-stage drug discovery: the functionalization of seven-membered nitrogenous heterocycles. Functionalized azepanes and their ketone co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in late-stage drug discovery: the functionalization of seven-membered nitrogenous heterocycles. Functionalized azepanes and their ketone counterparts, azepanones, constitute the core of numerous medicinally important heterocyclic compounds and bioactive alkaloids, including stemona (e.g., stenine), ergot, and kopsia alkaloids[1].

However, reactivity trends from 5- or 6-membered azacycles (pyrrolidines and piperidines) do not reliably translate to 7-membered rings. The inherent transannular strain and dynamic twist-chair conformational flexibility of azepanones often lead to sluggish oxidative addition, unpredictable regioselectivity, and competitive β-hydride elimination during transition-metal catalysis.

This guide provides an objective, data-driven comparison of the reactivity profiles of azepanone derivatives across primary cross-coupling methodologies, equipping researchers with the mechanistic causality and self-validating protocols needed to optimize these complex workflows.

Structural Activation: Overcoming Conformational Flexibility

Direct cross-coupling on a saturated azepanone core is thermodynamically unfeasible. Successful functionalization requires prior electrophilic activation—typically by converting the azepanone into an α-halo eneformamide or an enol triflate [1].

  • Mechanistic Causality: Introducing an sp²-hybridized center (the enol or enamide double bond) restricts the conformational equilibrium of the seven-membered ring. This pre-organization lowers the entropic barrier for the transition metal to insert into the C-X bond.

  • Protecting Group Dynamics: The choice of the N-protecting group (e.g., Boc, Cbz, Formyl) exerts profound electronic and steric effects. Bulky, electron-withdrawing groups like Boc stabilize the enamide intermediate but can sterically hinder palladium insertion at the adjacent C-2 or C-3 positions. Consequently, highly active, wide-bite-angle ligands (e.g., Xantphos) or specialized reductive conditions are often required to force the reaction forward[2].

Comparative Performance Data

The following table summarizes the quantitative performance and strategic utility of three primary cross-coupling paradigms applied to activated azepanone derivatives.

Reaction ParadigmSubstrate ActivationCatalyst / Ligand SystemTypical YieldsRegioselectivity / IsomerizationPrimary Application
Suzuki-Miyaura α-Halo EneformamidesPd(PPh₃)₄ or Pd(dppf)Cl₂65–92%Excellent (Retains double bond geometry)Arylation/Alkenylation at C-2 or C-3[1]
Buchwald-Hartwig Enol Triflates (from 4-azepanone)Pd₂(dba)₃ / Xantphos50–85%Moderate (Often yields separable regioisomers)C-N bond formation for amino-azepanes[2]
Reductive Coupling α-Bromo EnamidesCoBr₂ / Mn (reductant)45–78%High (Direct cross-electrophile coupling)Complex bis-heterocycles (e.g., Benzotropones)[3]

Pathway Visualization

The logical relationship between substrate activation and the divergent cross-coupling pathways is mapped below.

Azepanone_Coupling Start Azepanone Core (Flexible 7-Membered Ring) Activation Electrophilic Activation (Triflation / Halogenation) Start->Activation Base, Tf2O or NBS Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C) Activation->Suzuki Boronic Acid, Base Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed C-N) Activation->Buchwald Amine, Base Reductive Reductive Cross-Coupling (Co-Catalyzed C-C) Activation->Reductive Electrophile, Reductant Prod1 Aryl/Alkenyl Azepanes (High Stereoselectivity) Suzuki->Prod1 Prod2 Amino Azepanes (Regioisomeric Mixtures) Buchwald->Prod2 Prod3 Complex Bis-Heterocycles (e.g., Benzotropone-Azepanes) Reductive->Prod3

Workflow of transition-metal catalyzed cross-coupling strategies for azepanone functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic integrity during the workflow.

Protocol A: Palladium-Mediated Suzuki-Miyaura Coupling of α-Halo Eneformamides

This protocol provides excellent stereoselectivity for the α-arylation of caprolactam-derived α-halo eneformamides using unactivated nucleophiles[1].

  • Initialization: Charge a flame-dried Schlenk flask with the α-halo eneformamide (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: Pd(PPh₃)₄ is selected because its electron-rich, sterically accessible nature facilitates the initial oxidative addition into the relatively strong C(sp²)–halogen bond of the enamide.

  • Degassing [Validation Checkpoint]: Subject the solid mixture to three rigorous freeze-pump-thaw cycles.

    • Validation: Palladium(0) is highly susceptible to oxidation. If the solution turns black upon solvent addition in the next step, oxygen ingress has occurred, precipitating inactive palladium black. Abort and restart.

  • Solvent & Base Addition: Add degassed toluene and 2M aqueous Na₂CO₃ (2.0 equiv).

    • Causality: A biphasic system with a mild base ensures transmetalation proceeds smoothly without hydrolyzing the sensitive eneformamide moiety.

  • Reaction: Heat the biphasic mixture to 80 °C for 12 hours.

  • Completion [Validation Checkpoint]: Monitor by LC-MS. The complete disappearance of the isotopic halogen pattern (e.g., the distinct 1:1 ratio for Bromine) confirms that oxidative addition has reached 100% conversion.

Protocol B: Buchwald-Hartwig Amination of 1-Boc-4-azepanone Derivatives

This methodology is optimized for C-N bond formation, specifically utilized in the synthesis of amino-oxadiazole azepane analogs[2].

  • Reagent Assembly: In a nitrogen-filled glovebox, combine the 1-Boc-4-azepanone enol triflate (1.0 equiv), amine nucleophile (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a microwave vial.

    • Causality: Xantphos provides a wide bite angle (~111°), which geometrically enforces the reductive elimination step. This prevents the palladium intermediate from undergoing β-hydride elimination, which would otherwise yield undesired azepene byproducts.

  • Suspension [Validation Checkpoint]: Suspend the reagents in anhydrous 1,4-dioxane and seal the vial.

    • Validation: The pre-reaction mixture should exhibit a deep red/orange hue characteristic of the active Pd-Xantphos complex. A rapid shift to black prior to heating indicates premature catalyst degradation.

  • Irradiation: Irradiate in a microwave reactor at 120 °C for 2 hours.

    • Causality: Microwave irradiation ensures rapid, homogenous heating, kinetically favoring the cross-coupling pathway over the thermal degradation of the Boc-protecting group.

  • Isomeric Analysis[Validation Checkpoint]: Analyze the crude mixture via ¹H NMR. Because the enolization of 4-azepanone is asymmetric, expect two separable regioisomers[2]. The integration of the distinct vinylic protons will accurately quantify the regiomeric ratio.

Protocol C: Cobalt-Catalyzed Reductive Cross-Coupling

This approach circumvents the need for pre-formed organometallic reagents, allowing for the direct cross-electrophile coupling of α-bromo enamides with α-bromo enones (e.g., benzotropone derivatives)[3].

  • Catalyst & Reductant Mixing: Combine α-bromo eneformamide (1.0 equiv), α-bromo benzotropone (1.5 equiv), CoBr₂ (10 mol%), and manganese powder (3.0 equiv) in anhydrous acetonitrile.

    • Causality: Manganese acts as the terminal reductant to continuously regenerate the active Co(I)/Co(0) species in situ, driving the cross-electrophile coupling forward.

  • Surface Activation: Add a catalytic amount of trifluoroacetic acid (TFA, 5 mol%).

    • Causality: TFA etches the passivating oxide layer on the surface of the manganese powder, ensuring efficient electron transfer to the cobalt center.

  • Initiation [Validation Checkpoint]: Monitor the reaction vessel closely. A slight exotherm and a color shift from pink (Co(II)) to deep green/brown validates the successful generation of the low-valent cobalt catalyst.

  • Execution: Stir at room temperature for 16 hours, then quench with saturated aqueous NH₄Cl to safely consume any unreacted manganese.

Sources

Validation

Validating 1-Benzylazepan-4-one hydrochloride structure using 2D NMR techniques

Validating 1-Benzylazepan-4-one Hydrochloride: A Comparative Guide to 2D NMR Structural Elucidation As a Senior Application Scientist, I frequently encounter challenges in validating the precise regiochemistry of flexibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 1-Benzylazepan-4-one Hydrochloride: A Comparative Guide to 2D NMR Structural Elucidation

As a Senior Application Scientist, I frequently encounter challenges in validating the precise regiochemistry of flexible cyclic systems. 1-Benzylazepan-4-one hydrochloride is a critical pharmacophore building block, but its seven-membered azepane ring exhibits significant conformational flexibility. This flexibility, combined with the structural similarity of its methylene groups, leads to severe signal overlap in standard one-dimensional (1D) ¹H NMR spectra.

To achieve absolute structural confidence, we must move beyond 1D techniques and employ a robust two-dimensional (2D) NMR suite. This guide objectively compares 2D NMR against alternative analytical modalities, outlines a self-validating experimental protocol, and provides the mechanistic logic required to definitively map the 1-Benzylazepan-4-one framework.

Comparison of Analytical Modalities

When validating small molecule structures, scientists typically choose between NMR, Mass Spectrometry (LC-MS), and X-ray Crystallography. While X-ray crystallography is often considered the gold standard for 3D atomic resolution, it is heavily dependent on the ability to grow high-quality single crystals—a notoriously difficult task for flexible, highly soluble hydrochloride salts[1]. Conversely, LC-MS provides excellent mass confirmation but fails to differentiate between regioisomers (e.g., 3-one vs. 4-one azepane derivatives).

2D NMR bridges this gap by providing atomic-level connectivity in the solution state, closely mimicking physiological conditions without the need for crystallization[2].

Table 1: Performance Comparison for Small Molecule Structural Validation

ModalityRegiochemical ConfidenceSample StateSample RequirementKey Limitation
2D NMR Suite High (Definitive connectivity)Solution5–10 mgRequires careful solvent selection and longer acquisition times.
X-Ray Crystallography Absolute (3D spatial coordinates)Solid (Crystal)Single CrystalSample must be crystallizable; static snapshot only.
1D NMR + LC-MS Low to Moderate Solution< 1 mgCannot easily resolve overlapping aliphatic ring signals.

The 2D NMR Structural Elucidation Workflow

To decode complex splitting patterns obscured by peak overlaps, we utilize a systematic 2D NMR workflow[3]. The sequence of experiments is designed to be self-validating: each step confirms the assumptions made in the previous one.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 5-10 mg) OneD_NMR 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR Assess purity & concentration TwoD_NMR 2D NMR Suite (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Identify signal overlaps DataProc Data Processing (Fourier Transform & Phasing) TwoD_NMR->DataProc Process FID signals StructVal Structural Validation (Regiochemistry Confirmation) DataProc->StructVal Map heteronuclear correlations

Workflow for 2D NMR structural elucidation of 1-Benzylazepan-4-one HCl.

Step-by-Step Methodology: A Self-Validating Protocol

The following protocol details the causality behind each experimental choice when analyzing 1-Benzylazepan-4-one hydrochloride.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 10 mg of 1-Benzylazepan-4-one hydrochloride in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: While Chloroform- d is standard for many organic molecules, the hydrochloride salt of this azepane derivative is highly polar. DMSO- d6​ ensures complete dissolution. Furthermore, DMSO- d6​ drastically slows the chemical exchange rate of the protonated amine ( NH+ ), allowing us to observe its crucial scalar couplings to adjacent methylene groups—correlations that would be lost to rapid exchange in D2​O or CD3​OD .

Step 2: 1D Baseline Acquisition

  • Action: Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (512 scans).

  • Causality: The 1D spectra serve as the foundational map. By identifying the exact spectral windows (SW) where the aliphatic signals cluster (typically 1.5 ppm to 4.5 ppm), we can narrow the acquisition parameters for the subsequent 2D experiments, thereby maximizing digital resolution and saving instrument time.

Step 3: 2D Suite Execution

  • Action: Run a gradient-selected COSY, multiplicity-edited HSQC, and gradient-selected HMBC.

  • Causality: For small molecules, these three experiments form the backbone of modern molecular structure elucidation[4].

    • COSY maps the continuous C5−C6−C7 proton spin system.

    • HSQC separates overlapping proton signals by dispersing them along the ¹³C dimension based on their directly attached carbons.

    • HMBC detects long-range (2-3 bond) correlations, allowing us to "jump" across the quaternary ketone carbon ( C4 ) and the heteroatom ( N1 ).

Step 4: Data Processing and Phasing

  • Action: Apply a Fourier transform to the Free Induction Decay (FID) data. Phase the 2D spectra manually to ensure pure absorption line shapes, and calibrate the chemical shift scale relative to the TMS signal at 0 ppm.

Mechanistic Logic of 2D NMR for Azepane Derivatives

Validating the exact position of the ketone and the benzyl group requires mapping specific heteronuclear correlations.

NMR_Logic HMBC HMBC (2-3 bond) Detects Quaternary Carbons Ketone C4 Ketone Position HMBC->Ketone C3-H / C5-H to C4 Benzyl N1-Benzyl Linkage HMBC->Benzyl Benzyl-CH2 to C2 / C7 COSY COSY (3 bond) Proton-Proton Spin System Azepane Azepane Ring System COSY->Azepane C5-C6-C7 coupling HSQC HSQC (1 bond) C-H Direct Attachment HSQC->Azepane Resolve C2/C7 overlaps

Logical mapping of 2D NMR experiments to specific structural features.

Confirming the Ketone Position (C4): In a 4-azepanone system, the ketone is flanked by two methylene groups ( C3 and C5 ). In the HMBC spectrum, the protons on C3 and C5 will show strong ³ JCH​ correlations to the highly deshielded carbonyl carbon at ~210 ppm. If the molecule were a 3-azepanone regioisomer, the HMBC correlation pattern would shift entirely, showing a correlation from the C2 protons directly to the carbonyl.

Confirming the Benzyl Attachment (N1): The benzyl CH2​ protons (typically a singlet around 4.3 ppm in the free base, but often a complex multiplet in the HCl salt due to diastereotopicity and NH+ coupling) will show definitive HMBC correlations to the C2 and C7 carbons of the azepane ring.

Quantitative Data: Expected NMR Correlations

To aid in your own structural validation, the table below summarizes the expected chemical shifts and critical 2D correlations for 1-Benzylazepan-4-one hydrochloride in DMSO- d6​ .

Table 2: Expected NMR Assignments and Key 2D Correlations

PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
N1-CH₂-Ph ~4.30 (m)~59.5N-H⁺C2, C7, Ph-C(ipso)
C2 ~3.45 (m)~54.0C3-HC4 (Ketone), N1-CH₂-Ph
C3 ~2.90 (m)~40.5C2-HC4 (Ketone)
C4 (C=O) -~210.0--
C5 ~2.75 (m)~42.0C6-HC4 (Ketone), C6, C7
C6 ~1.95 (m)~24.5C5-H, C7-HC4 (Ketone), C7
C7 ~3.25 (m)~51.5C6-HN1-CH₂-Ph, C5

(Note: Exact chemical shifts will vary slightly based on exact concentration, temperature, and residual water content in the DMSO- d6​ )

Conclusion

While techniques like X-ray crystallography and LC-MS have their distinct places in pharmaceutical research, the 2D NMR suite remains the most robust, self-validating method for confirming the regiochemistry of flexible cyclic systems like 1-Benzylazepan-4-one hydrochloride. By systematically applying COSY, HSQC, and HMBC, researchers can confidently map every bond, ensuring the integrity of their chemical building blocks before advancing to complex synthesis or biological assays.

References

  • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing.
  • The Evolving Landscape of NMR Structural Elucid
  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net.
  • Comparison of X-ray Crystallography, NMR and EM - Cre

Sources

Comparative

LC-MS and GC-MS fragmentation patterns for 1-Benzylazepan-4-one hydrochloride analysis

Comprehensive Analytical Guide: LC-MS vs. GC-MS Fragmentation Dynamics of 1-Benzylazepan-4-one Hydrochloride 1-Benzylazepan-4-one hydrochloride (CAS: 1208-75-9 for the free base, formula C₁₃H₁₇NO) is a critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: LC-MS vs. GC-MS Fragmentation Dynamics of 1-Benzylazepan-4-one Hydrochloride

1-Benzylazepan-4-one hydrochloride (CAS: 1208-75-9 for the free base, formula C₁₃H₁₇NO) is a critical synthetic intermediate in the pharmaceutical industry, frequently utilized in the development of antihistamines, azelastine analogs, and novel pyrazolo-pyrimidine scaffolds[1]. As a Senior Application Scientist, I frequently encounter challenges in the analytical characterization of basic amine hydrochlorides. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) dictates not only the sample preparation workflow but also the fundamental ion physics observed in the mass analyzer.

This guide objectively compares the performance, fragmentation mechanics, and operational protocols of LC-ESI-MS/MS and GC-EI-MS for 1-benzylazepan-4-one HCl, providing a self-validating framework for analytical chemists.

Part 1: Causality in Sample Preparation and Ionization

The "Why" Behind the Protocol

1. GC-MS (Electron Impact - EI): The Volatility Imperative GC-MS requires analytes to be highly volatile and thermally stable. Injecting 1-benzylazepan-4-one as a hydrochloride salt directly into a GC inlet (typically at 250°C) causes unpredictable thermal decomposition, active site adsorption, and severe inlet liner contamination. To achieve reliable chromatography, the salt must be converted to its free base form. Liquid-liquid extraction (LLE) using a mild base (e.g., 1M NaOH) neutralizes the HCl, yielding the highly volatile free amine. In the EI source (70 eV), the molecule undergoes hard ionization, stripping an electron to form a radical cation (M⁺•) at m/z 203, which rapidly fragments due to excess internal energy[2].

2. LC-MS (Electrospray Ionization - ESI): The Solution-Phase Advantage Conversely, LC-MS thrives on pre-existing ions in solution. The HCl salt is highly soluble in reversed-phase mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid), meaning no free-basing extraction is required. The acidic modifier ensures the tertiary nitrogen of the azepane ring remains fully protonated. During ESI, soft ionization yields an intact, even-electron precursor ion [M+H]⁺ at m/z 204[3], requiring Collision-Induced Dissociation (CID) to induce structural fragmentation.

Workflow Salt 1-Benzylazepan-4-one HCl (Solid Salt) PrepLC Dilute in MeOH/H2O + 0.1% FA (Direct Analysis) Salt->PrepLC PrepGC LLE with NaOH / Hexane (Free-basing to Amine) Salt->PrepGC LCMS LC-ESI-MS/MS Soft Ionization (Protonation) PrepLC->LCMS GCMS GC-EI-MS Hard Ionization (70 eV) PrepGC->GCMS FragLC [M+H]+ m/z 204 Precursor Ion LCMS->FragLC FragGC M+• m/z 203 Radical Cation GCMS->FragGC ResultLC CID Fragments: m/z 91, m/z 114 FragLC->ResultLC ResultGC EI Fragments: m/z 91 (Base), m/z 160 FragGC->ResultGC

Comparative analytical workflow and primary ionization pathways for 1-Benzylazepan-4-one HCl.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Built-in system suitability checks immediately flag preparation or instrumental failures.

Protocol A: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of 1-benzylazepan-4-one HCl in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase (95% H₂O / 5% MeCN with 0.1% Formic Acid).

  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Set the flow rate to 0.4 mL/min. Apply a linear gradient from 5% to 95% MeCN over 5 minutes.

  • MS Parameters: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Validation Check: An intense precursor peak at m/z 204.1 must elute (typically around 0.9–1.5 min depending on system dwell volume)[3]. The absence of this peak indicates a failure in source protonation, likely due to degraded mobile phase modifiers.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation (Free-basing): Suspend 5.0 mg of the HCl salt in 2 mL of HPLC-grade water. Add 0.5 mL of 1M NaOH to shift the pH > 10. Extract with 2 mL of Hexane. Collect the upper organic layer and dry over anhydrous Na₂SO₄ to remove residual water.

  • Chromatography: Inject 1 µL into a split/splitless inlet (250°C, split 10:1). Use an HP-5MS column (30 m × 0.25 mm, 0.25 µm) with Helium carrier gas at 1.0 mL/min. Program the oven: 100°C (hold 1 min) ramped to 280°C at 15°C/min.

  • MS Parameters: Operate the EI source at 70 eV. Set the source temperature to 230°C. Scan range: m/z 40–300.

  • Validation Check: The chromatogram must show a sharp peak without tailing. Tailing indicates incomplete free-basing or active silanol sites in the GC liner. The resulting mass spectrum must display a dominant base peak at m/z 91[4][5].

Part 3: Fragmentation Mechanics & Data Comparison

The structural elucidation of azepane derivatives relies heavily on understanding how the 7-membered ring and the benzyl group dissipate excess energy[6].

Table 1: Quantitative Comparison of Major Fragmentation Ions

TechniquePrecursor / Molecular IonBase Peak (100%)Key Diagnostic FragmentsDominant Fragmentation Mechanism
LC-ESI-MS/MS (CID) m/z 204 [M+H]⁺m/z 91 (Tropylium)m/z 114, m/z 84Loss of benzyl radical yielding protonated azepanone (m/z 114); subsequent ring contraction.
GC-EI-MS (70 eV) m/z 203 [M]⁺• (Weak)m/z 91 (Tropylium)m/z 160, m/z 132, m/z 42Alpha-cleavage of the azepane ring; C-N bond scission forming a stable C₇H₇⁺ ion[2].

Mechanistic Breakdown:

  • The Tropylium Ion (m/z 91): In both techniques, the cleavage of the N-benzyl bond is the most thermodynamically favorable pathway. The benzyl cation rapidly rearranges to the highly stable, aromatic 7-membered tropylium ion (C₇H₇⁺). This ion dominates the spectra and serves as the primary diagnostic marker for N-benzyl functionalization.

  • Azepane Ring Cleavage (EI): In GC-MS, the radical cation undergoes alpha-cleavage adjacent to the nitrogen. Unlike 6-membered piperidines, the 7-membered azepane ring exhibits complex open-chain immonium ion formations, leading to fragments like m/z 160 (loss of a C₂H₃O radical from the ketone side of the ring)[2][6].

  • Collision-Induced Dissociation (CID): The even-electron [M+H]⁺ ion (m/z 204) generated in LC-MS loses the benzyl group as a neutral molecule or radical, leaving the intact protonated azepanone core (m/z 114).

Fragmentation MH [M+H]+ m/z 204 (ESI Precursor) Trop1 m/z 91 Tropylium Ion (C7H7+) MH->Trop1 CID (Loss of Azepanone) Azep m/z 114 Protonated Azepanone MH->Azep CID (Loss of Benzyl) Mrad M+• m/z 203 (EI Molecular Ion) Trop2 m/z 91 Tropylium Ion (C7H7+) Mrad->Trop2 N-C Bond Cleavage RingCleav m/z 160 [M - C2H3O]•+ Mrad->RingCleav Alpha-Cleavage (Ring)

Mechanistic divergence of 1-Benzylazepan-4-one fragmentation under ESI (CID) versus EI conditions.

Conclusion

For the routine assay and purity verification of 1-benzylazepan-4-one hydrochloride, LC-MS is vastly superior due to the elimination of the LLE free-basing step and the high sensitivity of the [M+H]⁺ precursor[3]. However, for deep structural elucidation—especially when differentiating azepane isomers from piperidine analogs during unknown impurity profiling—the hard ionization of GC-MS provides a richer fragmentation fingerprint via the alpha-cleavage of the 7-membered ring[2].

References

  • 1-BENZYL-HEXAHYDRO-4H-AZEPIN-4-ONE Formula - ECHEMI Source: Echemi URL
  • Electron impact mass spectrum with proposed fragmentation (a)
  • Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin Source: ACS Publications URL
  • Mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis Source: Doc Brown's Chemistry URL
  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement Source: ConnectSci URL
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL

Sources

Validation

A Comparative Guide to Reducing Agents for 1-Benzylazepan-4-one Hydrochloride Conversions

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Chemoselectivity, Stereocontrol, and Protocol Optimization for Azepanone Derivatives Introduction & Substrate Analysis 1-Benzylazepan-4-one hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Chemoselectivity, Stereocontrol, and Protocol Optimization for Azepanone Derivatives

Introduction & Substrate Analysis

1-Benzylazepan-4-one hydrochloride (CAS 1208-76-0) is a highly versatile 7-membered heterocyclic building block extensively utilized in modern medicinal chemistry to access novel conformational spaces and escape "flatland" (sp²-rich) molecular architectures. It serves as a critical precursor for synthesizing spirocyclic diamines, degraders, and aza-bridged-ring therapeutics ()[1].

Structural Nuance & Causality: Unlike symmetrical 4-piperidones, the azepane ring of 1-benzylazepan-4-one is asymmetric. The ketone at the C4 position is separated from the N1-benzyl group by two carbons on one side (C2-C3) and three carbons on the other (C7-C6-C5). Consequently, the C4 carbon is a prochiral center . Any reduction of the ketone yields a chiral product. The choice of reducing agent is therefore not merely a matter of reactivity, but a strategic decision dictating whether the synthesis yields a racemic alcohol, an enantioenriched chiral alcohol, or a substituted amine ()[2].

Divergent Synthetic Pathways

The conversion of 1-benzylazepan-4-one typically follows one of three primary reductive pathways, governed by the selected reagent system.

G Substrate 1-Benzylazepan-4-one Hydrochloride NaBH4 NaBH4 / MeOH (Standard Reduction) Substrate->NaBH4 RuATH Ru-ATH Catalyst (Asymmetric Reduction) Substrate->RuATH STAB NaBH(OAc)3 + Amine (Reductive Amination) Substrate->STAB Racemic (±)-1-Benzylazepan-4-ol (Racemic Mixture) NaBH4->Racemic Chiral (R)- or (S)-1-Benzylazepan-4-ol (High ee) RuATH->Chiral Amine 4-Amino-1-benzylazepane Derivatives STAB->Amine

Divergent synthetic pathways for 1-benzylazepan-4-one conversions.

Comparative Analysis of Reducing Agents

A. Sodium Borohydride (NaBH₄): The Standard Racemic Reductant

Sodium borohydride is the industry standard for the straightforward reduction of ketones to secondary alcohols. It delivers a hydride directly to the carbonyl carbon, yielding racemic (±)-1-benzylazepan-4-ol.

  • Mechanistic Causality: Because the starting material is a hydrochloride salt, the acidic proton will rapidly react with the first equivalent of NaBH₄, evolving H₂ gas. To achieve full conversion, one must either pre-neutralize the salt with a mild base or use an excess of NaBH₄ (≥2.0 equivalents). Methanol is the preferred solvent because its hydrogen-bonding capability activates the carbonyl oxygen, accelerating hydride attack.

B. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH)

When enantiopure (R)- or (S)-1-benzylazepan-4-ol is required, Noyori-type asymmetric transfer hydrogenation using chiral ruthenium complexes (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) is vastly superior to chiral boranes (like CBS catalysts).

  • Mechanistic Causality: The Ru-ATH system utilizes a hydrogen donor (typically a formic acid/triethylamine azeotrope). The chiral DPEN ligand enforces a rigid 6-membered transition state. The spatial bulk of the distant N-benzyl group influences the conformational dynamics of the 7-membered ring, allowing the catalyst to differentiate the re and si faces of the ketone, achieving >95% enantiomeric excess (ee).

C. Sodium Triacetoxyborohydride (STAB): The Reductive Amination Standard

For converting the ketone into a 4-aminoazepane derivative, STAB (NaBH(OAc)₃) is the optimal choice, outperforming sodium cyanoborohydride (NaBH₃CN) in both safety (lower toxicity) and chemoselectivity ()[3].

  • Mechanistic Causality: The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the borohydride. Consequently, STAB does not reduce the unreacted azepanone at room temperature. This kinetic delay allows the ketone to fully condense with an added amine to form an iminium ion. The positively charged iminium is highly electrophilic and is rapidly and selectively reduced by STAB.

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of each reducing agent when applied to 1-benzylazepan-4-one hydrochloride.

Reducing AgentPrimary ApplicationTarget ProductTypical YieldChemoselectivityStereocontrolReaction Conditions
NaBH₄ Ketone Reduction(±)-1-Benzylazepan-4-ol85–95%High (Ketone specific)None (Racemic)MeOH, 0 °C to RT, 1–2 h
Ru-ATH Catalyst Asymmetric Reduction(R)- or (S)-1-Benzylazepan-4-ol80–90%HighExcellent (>95% ee)HCOOH/Et₃N, DCM, 25–40 °C
NaBH(OAc)₃ Reductive Amination4-Amino-1-benzylazepane70–85%Excellent (Iminium specific)Diastereomeric mixturesDCE, RT, 2–12 h

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation steps and explain the physicochemical rationale behind the workflow.

Protocol A: Synthesis of (±)-1-Benzylazepan-4-ol using NaBH₄
  • Preparation: Suspend 1-benzylazepan-4-one hydrochloride (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) and cool to 0 °C in an ice bath.

  • Neutralization & Reduction: Slowly add NaBH₄ (2.0 eq, 20 mmol) in small portions.

    • Validation/Causality: Effervescence (H₂ gas) will be observed immediately. This confirms the neutralization of the HCl salt by the first equivalent of NaBH₄. The second equivalent performs the reduction. Slow addition at 0 °C prevents thermal runaway and suppresses the competitive reduction of the solvent.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Monitor by TLC (DCM:MeOH 9:1) until the UV-active ketone spot is fully consumed.

  • Quench & Workup: Quench by carefully adding saturated aqueous NH₄Cl (10 mL) to safely destroy excess hydride. Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Reductive Amination using STAB

Workflow Step1 1. Free-Basing Neutralize HCl salt with DIPEA Step2 2. Imine Formation Add 1°/2° Amine in DCE (1-2 h) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) at 0 °C to RT Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3 quench, DCM extraction Step3->Step4

Step-by-step experimental workflow for the reductive amination using STAB.

  • Imine Formation: To a solution of 1-benzylazepan-4-one hydrochloride (1.0 eq, 5 mmol) in 1,2-dichloroethane (DCE, 20 mL), add N,N-diisopropylethylamine (DIPEA, 1.1 eq, 5.5 mmol).

    • Causality: DIPEA free-bases the ketone, preventing the amine nucleophile from simply forming an unreactive salt. Add the desired primary or secondary amine (1.2 eq, 6 mmol) and stir at room temperature for 1-2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 7.5 mmol) portion-wise.

    • Validation: Unlike NaBH₄, no vigorous gas evolution should occur, confirming the mild nature of the reagent.

  • Completion: Stir at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL) and stir vigorously for 15 minutes. Causality: This basic quench breaks down the stable boron-amine complexes, releasing the free product. Extract with Dichloromethane (DCM, 3 x 15 mL), dry, and concentrate.

References

  • Title: A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement Source: Australian Journal of Chemistry URL: [Link]

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ChemMedChem / ResearchGate URL: [Link]

  • Title: Patent Application Publication US 2010/0105658 A1 (Aza-bridged-ring compounds)
  • Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzylazepan-4-one hydrochloride

Handling specialized pharmaceutical intermediates requires moving beyond basic compliance and understanding the mechanistic reasoning behind safety protocols. As a Senior Application Scientist, I have designed this compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates requires moving beyond basic compliance and understanding the mechanistic reasoning behind safety protocols. As a Senior Application Scientist, I have designed this comprehensive operational guide for handling 1-Benzylazepan-4-one hydrochloride (CAS: 1208-76-0).

This guide is engineered for researchers and drug development professionals. It transcends standard Safety Data Sheet (SDS) boilerplate by explaining the causality behind every safety measure, ensuring your laboratory practices are both scientifically rigorous and self-validating.

Chemical Profile & Hazard Causality

1-Benzylazepan-4-one hydrochloride is a highly versatile building block utilized in the synthesis of biologically active compounds, including antihistamines and antidepressants [1]. However, its physical state as a hydrochloride salt dictates specific handling vulnerabilities.

Understanding the quantitative data and the physical nature of the compound is the first step in mitigating risk.

Table 1: Quantitative Data & Operational Impact

ParameterValueCausality / Operational Impact
CAS Number 1208-76-0Unique identifier for safety tracking and inventory management [2].
Molecular Formula C₁₃H₁₈ClNOContains a hydrochloride salt; highly prone to static charge and moisture absorption.
Formula Weight 239.74 g/mol Presents as a fine crystalline powder; low mass increases aerosolization risk.
Storage Temp. 0–8 °CRequires strict cold-chain logistics to prevent thermal degradation [2].
GHS Hazards H317, H319H317 (Skin sensitization) and H319 (Serious eye irritation) necessitate strict barrier protection [1].

Mechanistic Causality of Hazards: As a fine hydrochloride salt, the primary exposure vector is the generation of micro-dust particles during transfer. These particles can easily bypass standard safety glasses. Upon contact with the moisture in mucous membranes or eyes, the salt dissolves, causing severe localized irritation (H319). Furthermore, repeated dermal exposure to the benzylazepanone moiety can trigger an immune-mediated allergic contact dermatitis (H317) [1].

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, your PPE must address the specific physical behaviors of fine organic salts. Standard laboratory attire is insufficient.

Table 2: Engineered PPE Requirements

PPE CategorySpecificationMechanistic Causality
Ocular Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).Standard safety glasses leave gaps. Fine hydrochloride dust can bypass standard lenses, reacting with ocular moisture to cause severe irritation.
Dermal (Hands) Double-layered Nitrile gloves (minimum 4 mil thickness).Nitrile provides an excellent chemical barrier against organic salts. Double-gloving creates a self-validating sterile boundary, allowing safe doffing if the outer glove is contaminated with invisible dust.
Dermal (Body) Flame-resistant lab coat with knit cuffs, fully buttoned.Knit cuffs prevent micro-dust from migrating up the forearm via static cling—a primary vector for accidental H317 skin sensitization.
Respiratory Fume hood (80-100 fpm) OR N95/P100 particulate respirator.Mitigates the inhalation of aerosolized dust. The salt's low bulk density makes it highly susceptible to ambient air currents in the laboratory.

Operational Workflow & Handling Protocols

The following step-by-step methodologies are designed to prevent the aerosolization of the compound and protect its chemical integrity.

Protocol A: Cold-Chain Acclimation and Weighing
  • Thermal Equilibration: Retrieve the sealed vial from 0–8 °C storage. Place the unopened vial in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial introduces ambient humidity. The hygroscopic nature of the hydrochloride salt will cause immediate moisture condensation, leading to clumping, accelerated degradation, and inaccurate mass measurements.

  • Static Mitigation: Wipe the exterior of the vial and the balance enclosure with an anti-static cloth. Use an anti-static weigh boat and a grounded metal spatula.

    • Causality: Fine organic salts hold static charges. Unmitigated static causes the powder to "jump" or repel, contaminating the balance and aerosolizing the H317/H319 hazard into the operator's breathing zone.

  • Transfer: Perform all weighing and transfers inside a certified chemical fume hood. Keep the sash as low as ergonomically possible to maintain a protective air curtain.

Protocol B: Spill Response and Waste Management
  • Containment: In the event of a benchtop powder spill, do not dry sweep .

    • Causality: Dry sweeping mechanically aerosolizes the hazardous particulates, exponentially increasing inhalation and ocular exposure risks across the lab.

  • Suppression & Recovery: Gently cover the spilled powder with absorbent pads slightly dampened with water or ethanol to suppress dust generation. Carefully scoop the dampened mass using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with copious amounts of soap and water.

    • Causality: Soap and water effectively solubilize and remove residual salt traces, validating the complete removal of the skin sensitizer from the workspace.

  • Disposal: Label the container clearly as "Hazardous Solid Waste - Organic Hydrochloride Salt (Irritant)" and dispose of it according to local environmental regulations [3].

Workflow Visualization

The following diagram maps the critical path for handling 1-Benzylazepan-4-one hydrochloride, ensuring safety checks are integrated at every phase of the operation.

Workflow cluster_0 Phase 1: Pre-Operation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Post-Operation N1 Cold Storage (0-8 °C) N2 Thermal Acclimation (Desiccator) N1->N2 30-60 min N3 Don PPE Matrix (H317/H319 Defense) N2->N3 Transfer N4 Fume Hood Weighing (Anti-Static Tools) N3->N4 Grounded N5 Reaction Setup (Dissolution) N4->N5 Solution N6 Solid Waste Disposal (Damp Sweep Only) N5->N6 Clean-up

Operational workflow for handling 1-Benzylazepan-4-one HCl, from cold storage to safe disposal.

References

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